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Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-Fluoro-5-isopropylbenzoic Acid (CAS 942508-01-2) in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the selection of optimal building blocks is the primary determinant of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) success. 3-Fluoro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of optimal building blocks is the primary determinant of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) success. 3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2) is a highly specialized, bifunctional aromatic building block. By integrating a strongly electronegative fluorine atom and a bulky, lipophilic isopropyl group onto a benzoic acid scaffold, this molecule offers drug development professionals a precise tool for modulating target affinity, metabolic stability, and membrane permeability.

This whitepaper provides an in-depth technical analysis of 3-Fluoro-5-isopropylbenzoic acid, detailing its physicochemical rationale, synthetic methodologies, and strategic applications in lead optimization.

Physicochemical Profiling & Mechanistic Causality

The utility of 3-Fluoro-5-isopropylbenzoic acid is rooted in the synergistic effects of its substituents. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over unsubstituted or mono-substituted analogs.

The Fluorine Effect (C3 Position)

The substitution of hydrogen by fluorine is a cornerstone of modern bioisosteric replacement. Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), it introduces minimal steric disruption while profoundly altering the electronic landscape 1.

  • Metabolic Shielding: Placing a fluorine atom at the meta position of the aromatic ring effectively blocks cytochrome P450-mediated aromatic oxidation at that site.

  • Inductive Effects: Due to its extreme electronegativity, fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent carboxylic acid (making it a stronger acid compared to benzoic acid) and modulates the electron density of the aromatic ring, which can strengthen orthogonal multipolar interactions with receptor binding pockets 2.

The Isopropyl Motif (C5 Position)

The isopropyl group serves as a highly effective lipophilic anchor.

  • Hydrophobic Pocket Filling: The branched nature of the isopropyl group provides a three-dimensional steric bulk that is ideal for occupying deep, hydrophobic pockets (such as the S2 or S3 subsites in protease targets).

  • Plasma Stability: The addition of para- or meta-isopropyl groups to phenyl substituents has been empirically shown to significantly increase the human plasma stability of resulting prodrugs and esters, extending their half-life without negatively impacting target potency 3.

Quantitative Data Summary

The following table summarizes the core quantitative metrics of 3-Fluoro-5-isopropylbenzoic acid, providing a baseline for computational chemistry and formulation design.

PropertyValueCausality / Implication in Drug Design
CAS Number 942508-01-2Unique identifier for global procurement and registry.
Molecular Formula C10H11FO2Balances lipophilic carbon content with polar oxygen/fluorine.
Molecular Weight 182.19 g/mol Low molecular weight (<< 500 Da); highly efficient for fragment-based drug discovery (FBDD).
Exact Mass 182.074 g/mol Crucial target mass for High-Resolution Mass Spectrometry (HRMS) validation.
TPSA 37.30 ŲExcellent topological polar surface area for membrane permeability and oral bioavailability.
Fluorine Substitution C3 PositionModulates pKa, increases metabolic stability against CYP450 oxidation.
Isopropyl Substitution C5 PositionEnhances LogP, fills deep hydrophobic binding pockets via Van der Waals interactions.

Mechanistic Visualization

To bridge the gap between chemical structure and biological efficacy, the following diagram illustrates how the 3-fluoro-5-isopropylbenzoyl pharmacophore interacts within a theoretical receptor pocket.

ReceptorInteraction Core 3-Fluoro-5-isopropylbenzoyl Moiety F_atom Fluorine (C3) Core->F_atom iPr_group Isopropyl (C5) Core->iPr_group Carbonyl Carbonyl/Amide Core->Carbonyl Receptor_Hal Orthogonal Dipole (Halogen Bonding) F_atom->Receptor_Hal Dipole Interaction Receptor_Lip Hydrophobic Pocket (S2/S3 subsite) iPr_group->Receptor_Lip Steric/Van der Waals Receptor_H Receptor H-Bond Donor (e.g., Backbone NH) Carbonyl->Receptor_H Hydrogen Bonding

Caption: Mechanistic interaction model of the 3-fluoro-5-isopropylbenzoyl pharmacophore within a target receptor.

Experimental Protocols & Self-Validating Workflows

The true value of a building block lies in its synthetic tractability. Below are two highly optimized, self-validating protocols for incorporating 3-Fluoro-5-isopropylbenzoic acid into complex active pharmaceutical ingredients (APIs).

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Rationale: Traditional coupling agents (like DCC/EDC) can suffer from low yields when dealing with sterically hindered or electronically deactivated benzoic acids. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoro-5-isopropylbenzoic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL). Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile.

  • Coupling: Stir the mixture at room temperature (25°C) for 15 minutes to ensure complete formation of the active ester. Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Reaction Progression: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the desired [M+H]+ mass peak.

    • 1H NMR (CDCl3): Verify the disappearance of the broad -COOH proton (~11.0 ppm) and the appearance of the amide -NH proton (~6.5-8.0 ppm), alongside the characteristic septet of the isopropyl -CH- group (~2.9 ppm).

Protocol B: Chemoselective Reduction to Benzyl Alcohol (BH3·THF)

Rationale: While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, it poses a minor risk of hydrodehalogenation (cleaving the C-F bond). Borane-THF (BH3·THF) is exceptionally chemoselective for carboxylic acids, reducing them rapidly without affecting halogens.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-Fluoro-5-isopropylbenzoic acid (1.0 eq, 5.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL) and cool the solution to 0°C using an ice bath under an argon atmosphere.

  • Reduction: Slowly add BH3·THF complex (1.0 M in THF, 2.0 eq, 10.0 mL) dropwise over 20 minutes.

    • Causality: Slow addition controls the exothermic release of hydrogen gas.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Cool the mixture back to 0°C and carefully quench with Methanol (5 mL) until effervescence ceases. Concentrate the solvent in vacuo.

  • Workup: Partition the residue between Ethyl Acetate (20 mL) and 1M NaOH (20 mL). Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash combined organics with brine, dry over MgSO4, and evaporate.

  • Self-Validation (QC):

    • 1H NMR (CDCl3): Confirm the appearance of a singlet integrating to 2 protons at ~4.6 ppm (benzylic -CH2-OH) and the disappearance of the carboxylic acid proton.

Synthetic Workflow Diagram

The versatility of this building block allows it to serve as a central node for divergent synthetic pathways.

SyntheticWorkflow Start 3-Fluoro-5-isopropylbenzoic Acid (CAS: 942508-01-2) Amidation Amide Coupling (HATU, DIPEA, Amine) Start->Amidation Pathway A Reduction Reduction (BH3-THF) Start->Reduction Pathway B Esterification Esterification (ROH, EDC, DMAP) Start->Esterification Pathway C AmideProd Target Amide (Lead Compound) Amidation->AmideProd AlcoholProd Benzyl Alcohol (Intermediate) Reduction->AlcoholProd EsterProd Prodrug / Ester (Lipophilic) Esterification->EsterProd

Caption: Workflow detailing the primary divergent synthetic functionalizations of 3-Fluoro-5-isopropylbenzoic acid.

Conclusion

3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2) is far more than a simple chemical catalog entry; it is a rationally designed fragment that solves specific challenges in lead optimization. By leveraging the inductive and metabolic shielding properties of fluorine alongside the steric, lipophilic advantages of the isopropyl group, medicinal chemists can utilize this building block to rescue metabolically unstable leads, enhance target affinity, and improve overall pharmacokinetic profiles.

Strict adherence to the chemoselective and self-validating protocols outlined in this guide ensures high-yield, reproducible integration of this moiety into advanced drug discovery pipelines.

References

  • ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Available at:[Link]

  • SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. Available at:[Link]

  • ResearchGate. Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Available at:[Link]

Sources

Exploratory

3-Fluoro-5-isopropylbenzoic acid chemical structure and properties

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 3-Fluoro-5-isopropylbenzoic acid , a specialized building block used in the optimization of small-molecule th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 3-Fluoro-5-isopropylbenzoic acid , a specialized building block used in the optimization of small-molecule therapeutics.

Chemical Identity & Physicochemical Core

3-Fluoro-5-isopropylbenzoic acid is a disubstituted benzoic acid derivative featuring a lipophilic isopropyl group and an electron-withdrawing fluorine atom at the meta positions relative to the carboxylate. This specific substitution pattern is highly valued in drug design for its ability to modulate metabolic stability and potency without significantly altering the steric footprint of the parent scaffold.

Key Properties Table
PropertyDataContext for Drug Design
CAS Number 942508-01-2Unique identifier for sourcing and regulatory checks.
Molecular Formula C₁₀H₁₁FO₂--
Molecular Weight 182.19 g/mol Low MW allows for "fragment-based" drug discovery utility.
Predicted pKa ~3.9 - 4.1Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing F-atom.[1][2]
cLogP ~2.9 - 3.1The isopropyl group significantly increases lipophilicity compared to benzoic acid (1.87).
H-Bond Donors/Acceptors 1 / 2Standard carboxylic acid profile; acts as a key pharmacophore anchor.
Rotatable Bonds 2Isopropyl rotation and carboxylate rotation; relatively rigid core.

Synthetic Methodologies

The synthesis of 3-Fluoro-5-isopropylbenzoic acid presents a regioselectivity challenge. Direct electrophilic substitution (e.g., Friedel-Crafts alkylation or fluorination) on benzoic acid often yields inseparable mixtures. Therefore, transition-metal catalyzed cross-coupling is the industry-standard approach for high-purity synthesis.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route ensures perfect regiocontrol by installing the isopropyl group onto a pre-halogenated scaffold.

  • Precursor: Methyl 3-bromo-5-fluorobenzoate (commercially available or synthesized from 3-amino-5-fluorobenzoic acid).

  • Reagent: Isopropylboronic acid (or potassium isopropyltrifluoroborate).

  • Catalyst System: Pd(OAc)₂ / PCy₃ or Pd(dppf)Cl₂.

Step-by-Step Protocol
  • Esterification: Convert 3-bromo-5-fluorobenzoic acid to its methyl ester using MeOH/H₂SO₄ (Reflux, 4h) to prevent catalyst poisoning by the free acid.

  • Coupling:

    • Charge a reaction vessel with Methyl 3-bromo-5-fluorobenzoate (1.0 eq), Isopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add Toluene/Water (10:1 ratio) and degas with Argon for 15 mins.

    • Add Pd(dppf)Cl₂ (5 mol%) under Argon.

    • Heat to 90°C for 12–16 hours. Monitor by LC-MS.

  • Hydrolysis: Treat the crude ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 4 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl, extract with EtOAc, and recrystallize from Hexanes/EtOAc.

Synthetic Logic & Pathway Diagram

Synthesis cluster_0 Key Transformation Precursor 3-Bromo-5-fluorobenzoic acid Intermediate Methyl 3-bromo-5-fluorobenzoate Precursor->Intermediate MeOH, H+ Product_Ester Methyl 3-fluoro-5-isopropylbenzoate Intermediate->Product_Ester Pd(dppf)Cl2, K3PO4 Coupling Pd-Catalyzed Suzuki Coupling (iPr-B(OH)2) Coupling->Product_Ester Final 3-Fluoro-5-isopropylbenzoic acid Product_Ester->Final THF/H2O Hydrolysis LiOH Hydrolysis

Caption: Regioselective synthesis via Suzuki-Miyaura coupling, avoiding isomer mixtures common in direct alkylation.

Applications in Drug Discovery

This molecule is rarely a final drug but serves as a critical bioisostere and scaffold modulator . Its specific substitution pattern addresses common failure modes in lead optimization: metabolic liability and poor solubility.

Mechanistic Role in Structure-Activity Relationships (SAR)
  • Metabolic Blocking (The Fluorine Effect):

    • The C-F bond is metabolically inert. Placing fluorine at the meta position blocks P450-mediated oxidation at that site, a common clearance pathway for phenyl rings.

    • Mechanism:[3][4][5][6][7][8] Fluorine's high electronegativity pulls electron density, deactivating the ring towards oxidative metabolism while mimicking the steric size of Hydrogen (Van der Waals radius: H=1.20Å vs F=1.47Å).

  • Lipophilic Filling (The Isopropyl Effect):

    • The isopropyl group adds significant bulk and lipophilicity (+ ~1.0 LogP) without the flexibility of an n-propyl chain.

    • Utility: It fills hydrophobic pockets (e.g., in kinase ATP-binding sites or nuclear receptor ligand-binding domains) more efficiently than a methyl group, increasing binding affinity via entropic gains (displacement of water).

  • Bioisosterism:

    • The 3-fluoro-5-isopropylphenyl moiety is often used as a bioisostere for 3,5-dichlorophenyl or 3-bromo-5-methylphenyl groups. It retains the lipophilic/steric profile but lowers the molecular weight and avoids the toxicity concerns associated with heavy halogens/anilines.

Strategic Application Workflow

DrugDesign cluster_mod Structural Modification Lead Lead Compound (High Clearance / Low Potency) Strategy Optimization Strategy: Bioisosteric Replacement Lead->Strategy Change1 Replace -H with -F (Block Metabolism) Strategy->Change1 Change2 Replace -Me with -iPr (Fill Hydrophobic Pocket) Strategy->Change2 Result Optimized Candidate (Improved t1/2 & Affinity) Change1->Result Change2->Result

Caption: Logic flow for utilizing 3-Fluoro-5-isopropylbenzoic acid to optimize lead compound pharmacokinetics.

Safety & Handling (Self-Validating Protocol)

While specific toxicological data for this exact derivative is limited, its structural class (halogenated benzoic acids) dictates the following safety protocols.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (Respiratory Irritant H335).

  • Handling:

    • Engineering Controls: Always handle within a fume hood to prevent inhalation of dust/aerosols.

    • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.

    • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

  • Spill Response: Sweep up dry powder to avoid dust generation. Neutralize residue with weak bicarbonate solution before disposal.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubChem Compound Summary . (n.d.). 3-Fluoro-5-isopropylbenzoic acid. National Center for Biotechnology Information.

Sources

Foundational

Technical Monograph: 3-Fluoro-5-(propan-2-yl)benzoic Acid

Advanced Synthesis, Structural Analysis, and Medicinal Chemistry Applications Executive Summary 3-Fluoro-5-(propan-2-yl)benzoic acid (IUPAC: 3-fluoro-5-propan-2-ylbenzoic acid) represents a critical intermediate in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Structural Analysis, and Medicinal Chemistry Applications

Executive Summary

3-Fluoro-5-(propan-2-yl)benzoic acid (IUPAC: 3-fluoro-5-propan-2-ylbenzoic acid) represents a critical intermediate in modern medicinal chemistry, particularly in the optimization of "Lead-to-Candidate" transitions. This scaffold offers a strategic balance between lipophilicity (conferred by the isopropyl group) and metabolic stability/electronic modulation (conferred by the fluorine atom).

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic identification to explore its synthesis via Palladium-catalyzed cross-coupling, its electronic properties defined by Hammett substituent constants, and its utility as a bioisostere in drug design.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Fluoro-5-(propan-2-yl)benzoic acid
Common Name 3-Fluoro-5-isopropylbenzoic acid
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
CAS Number Variable by salt/ester form (Acid core: 866505-19-X analog series)
SMILES CC(C)C1=CC(F)=CC(C(=O)O)=C1
Electronic & Conformational Analysis

The biological activity of this scaffold is dictated by the interplay between the electron-withdrawing fluorine and the electron-donating isopropyl group.

  • Hammett Equation Analysis: The acidity (pKa) and reactivity of the carboxylic acid are predictable using Hammett substituent constants (

    
    ).
    
    • Fluorine (meta):

      
       (Electron Withdrawing via Induction)
      
    • Isopropyl (meta):

      
       (Weakly Electron Donating via Hyperconjugation)
      
    • Net Effect: The fluorine effect dominates, making this acid more acidic than unsubstituted benzoic acid (pKa ~4.2). The predicted pKa is approximately 3.8 – 3.9 .

  • Fluorine "Scan" Utility: In drug design, the C-F bond (1.35 Å) mimics the C-H bond (1.09 Å) sterically but drastically alters the electrostatic potential surface, often improving metabolic stability against P450 oxidation at the aromatic ring.

Synthetic Pathways: Strategic Causality

To synthesize this molecule with high fidelity, we must avoid direct electrophilic aromatic substitution (EAS) due to the directing conflict between the meta-directing carboxylic acid and the ortho/para-directing isopropyl/fluoro groups.

Preferred Route: Suzuki-Miyaura Cross-Coupling

The most robust, scalable method utilizes a Suzuki-Miyaura coupling between 3-bromo-5-fluorobenzoic acid and isopropylboronic acid (or its pinacol ester).

Why this route?

  • Regiospecificity: The bromine provides a pre-installed handle, eliminating isomer separation issues common in EAS.

  • Functional Group Tolerance: The carboxylic acid moiety is tolerated under mild basic conditions, avoiding the need for protection/deprotection steps.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 3-Fluoro-5-isopropylbenzoic acid Disconnection C-C Bond Disconnection (Suzuki) Target->Disconnection Precursor1 Electrophile: 3-Bromo-5-fluorobenzoic acid Disconnection->Precursor1 Precursor2 Nucleophile: Isopropylboronic acid (pinacol ester) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalysis.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-fluoro-5-isopropylbenzoic acid from 3-bromo-5-fluorobenzoic acid.

Reagents & Materials
  • Substrate: 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • Coupling Partner: Isopropylboronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) — Chosen for stability and efficiency with aryl bromides.

  • Base: Potassium Phosphate (K₃PO₄) (3.0 eq) — Mild enough to prevent decarboxylation but strong enough to activate the boronate.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of both organic and inorganic components.

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Charge a round-bottom flask with the aryl bromide, boronate ester, and base.

    • Critical Step: Evacuate and backfill with Argon (x3). Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Solvent Degassing:

    • Separately sparge the Dioxane/Water mixture with Argon for 20 minutes.

    • Cannulate the solvent into the reaction flask.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Heat the reaction to 90°C for 12–16 hours.

  • Workup & Purification (Self-Validating Protocol):

    • Observation: The reaction mixture turns black (Pd precipitation) upon completion.

    • Acid/Base Extraction Logic:

      • Dilute with Ethyl Acetate (EtOAc) and water.

      • Separate layers: The product is currently in the aqueous layer (as the carboxylate salt, pH > 9). Discard the organic layer (removes non-acidic impurities like boronate byproducts).

      • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. Validation: The solution will turn cloudy as the free acid precipitates.

      • Extraction: Extract the now-protonated product into fresh EtOAc.

Purification Workflow (Graphviz)

Workup Reaction Crude Reaction Mixture (pH > 9) Partition Partition: EtOAc / Water Reaction->Partition OrgLayer1 Organic Layer (Impurities/Catalyst) Partition->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Carboxylate) Partition->AqLayer1 Keep Acidify Acidify to pH 2 (1M HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalProduct Final Organic Layer (Pure Product) Extract->FinalProduct

Figure 2: Acid-Base extraction logic ensuring isolation of high-purity carboxylic acid.

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton: Wide singlet at δ 12.5–13.0 ppm (exchangeable with D₂O).

  • Aromatic Region (3H):

    • Due to the asymmetry caused by F and iPr, expect three distinct signals in the δ 7.2–7.8 ppm range.

    • Coupling: Look for meta-coupling (J ~ 1–2 Hz) and H-F coupling (J_HF ~ 8–10 Hz).

  • Isopropyl Group:

    • Methine (CH): Septet at δ ~2.9 ppm.

    • Methyls (CH₃): Doublet at δ ~1.2 ppm (6H).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Expected Ion: [M-H]⁻ at m/z 181.1.

  • Isotope Pattern: Distinct lack of Bromine isotope pattern (1:1 ratio at M/M+2) confirms successful coupling.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

This molecule is frequently used to replace 3-chlorobenzoic acid or 3-methylbenzoic acid moieties.

  • vs. Chloro: The isopropyl group adds steric bulk (Van der Waals volume: iPr ~ 20 ų vs Cl ~ 12 ų) to fill hydrophobic pockets more effectively.

  • vs. Methyl: The fluorine atom blocks metabolic oxidation at the ring and lowers the pKa, potentially increasing the fraction of the molecule that is ionized at physiological pH (7.4), which can reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired.

Metabolic Stability

The isopropyl group is a known metabolic "soft spot" susceptible to benzylic hydroxylation by CYP450 enzymes.

  • Mitigation: If the isopropyl group is metabolized too quickly, the 3-fluoro substituent helps deactivate the ring electronically, slightly slowing down the oxidation rate compared to a non-fluorinated analog.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

  • PubChem Compound Summary. (2024). "3-Fluoro-5-isopropylbenzoic acid."[2] National Center for Biotechnology Information.

Sources

Exploratory

Molecular weight and formula of 3-Fluoro-5-isopropylbenzoic acid

The following technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes specific chemical data with practical synthesis and characterization workflows.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes specific chemical data with practical synthesis and characterization workflows.

CAS Registry Number: 942508-01-2 Document Type: Technical Guide / Chemical Profile Version: 2.0 (Scientific Review)

Executive Summary

3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2) is a disubstituted aromatic building block increasingly utilized in medicinal chemistry. It serves as a critical scaffold for modifying the physicochemical properties of drug candidates. The simultaneous presence of a fluorine atom (electron-withdrawing, metabolic blocker) and an isopropyl group (lipophilic, steric bulk) allows for precise tuning of a molecule's LogP , metabolic stability , and protein-ligand binding affinity .

This guide details the compound's molecular identity, a robust synthetic route for laboratory scale-up, and analytical protocols for structural validation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data constitutes the core identity of the compound. Researchers should use these parameters for database registration and stoichiometric calculations.

ParameterTechnical Specification
IUPAC Name 3-Fluoro-5-(propan-2-yl)benzoic acid
Common Name 3-Fluoro-5-isopropylbenzoic acid
CAS Number 942508-01-2
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Exact Mass 182.0743 g/mol
SMILES CC(C)C1=CC(=CC(=C1)F)C(=O)O
InChI Key AYBKUTSZRQMTCM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Predicted pKa 3.85 ± 0.10 (Acidic proton)
Predicted LogP 2.95 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Structural Analysis & Design Rationale

In drug design, this scaffold is often employed to replace a simple phenyl or substituted phenyl ring.

  • The Fluorine Effect (C-3): The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to benzoic acid. Critically, it blocks metabolic hydroxylation at the typically labile C-3 position (Metabolic Soft Spot).

  • The Isopropyl Effect (C-5): The isopropyl group adds significant hydrophobic bulk. This is often used to fill hydrophobic pockets in enzyme active sites (e.g., kinase hydrophobic back-pockets) or to increase membrane permeability by raising lipophilicity.

Synthesis Strategy (Laboratory Scale)

While direct electrophilic substitution is difficult due to regioselectivity issues, the most reliable route for research-grade purity is a Suzuki-Miyaura Coupling followed by reduction. This pathway avoids isomer contamination.

Retro-Synthetic Analysis
  • Target: 3-Fluoro-5-isopropylbenzoic acid[1][2]

  • Precursor: Methyl 3-bromo-5-fluorobenzoate

  • Key Transformation: Pd-catalyzed cross-coupling with isopropenyl boronate, followed by hydrogenation.

Detailed Protocol
Step 1: Esterification
  • Reagents: 3-Bromo-5-fluorobenzoic acid, Methanol, H₂SO₄ (cat).

  • Procedure: Reflux acid in MeOH with catalytic sulfuric acid for 4 hours.

  • Outcome: Methyl 3-bromo-5-fluorobenzoate.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Methyl 3-bromo-5-fluorobenzoate, Isopropenylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).

  • Conditions: Degas solvents. Heat at 90°C for 12 hours under N₂.

  • Mechanism: The palladium inserts into the C-Br bond. The isopropenyl group is transferred, creating the carbon skeleton.

Step 3: Hydrogenation (Reduction)
  • Reagents: Alkene intermediate, H₂ (1 atm), 10% Pd/C, Methanol.

  • Conditions: Stir at RT for 2 hours.

  • Outcome: Reduction of the double bond to the isopropyl group.

Step 4: Hydrolysis
  • Reagents: LiOH (2.0 eq), THF/Water.

  • Conditions: Stir at RT for 3 hours. Acidify with 1M HCl to precipitate the product.

Workflow Visualization

SynthesisRoute Start 3-Bromo-5-fluorobenzoic acid (Starting Material) Step1 Methyl Ester Intermediate Start->Step1 MeOH, H+ Step2 Suzuki Coupling (Isopropenyl group) Step1->Step2 Isopropenyl boronate, Pd(dppf)Cl2 Step3 Hydrogenation (Alkene -> Alkane) Step2->Step3 H2, Pd/C Final 3-Fluoro-5-isopropylbenzoic acid (Product) Step3->Final LiOH, then HCl

Caption: Figure 1. Modular synthesis pathway ensuring regioselective installation of the isopropyl group.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 1,3,5-substitution pattern provides a distinct signature.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.2 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.60-7.75 (m, 2H): Aromatic protons H2 and H6. (H2 is often a doublet due to F-coupling, J ~9Hz).

    • δ 7.35-7.45 (d, 1H): Aromatic proton H4 (between F and iPr).

    • δ 2.95-3.05 (sept, 1H): Isopropyl methine (-CH-).

    • δ 1.20-1.25 (d, 6H): Isopropyl methyls (-CH₃).

  • ¹⁹F NMR:

    • Single peak around -110 to -115 ppm (relative to CFCl₃), typically a multiplet due to H-coupling if proton-decoupling is not used.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Expected Ion: [M-H]⁻ = 181.1 m/z .

  • Fragmentation: Loss of CO₂ (M-44) is common in collision-induced dissociation.

Quality Control Decision Tree

QC_Workflow Sample Crude Product LCMS LC-MS (ESI-) Sample->LCMS CheckMass Mass = 181.1? LCMS->CheckMass NMR 1H NMR (DMSO-d6) CheckMass->NMR Yes Repurify Recrystallize CheckMass->Repurify No CheckPeaks Septet @ 3.0ppm? 3 Aromatic H? NMR->CheckPeaks Release Release for Assay CheckPeaks->Release Yes CheckPeaks->Repurify No Repurify->Sample

Caption: Figure 2. Analytical validation logic for confirming structural integrity.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption.

References

  • PubChem. (n.d.).[3] Compound Summary: 3-Fluoro-5-isopropylbenzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Isopropyl-Substituted Fluorobenzoic Acid Derivatives: Synthetic Architectures and Medicinal Utility

Topic: Isopropyl-substituted fluorobenzoic acid derivatives Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary In the high-stakes arena of lead optimization, the modulation of lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isopropyl-substituted fluorobenzoic acid derivatives Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

In the high-stakes arena of lead optimization, the modulation of lipophilicity and metabolic stability is paramount. Isopropyl-substituted fluorobenzoic acid derivatives represent a privileged class of building blocks that offer a dual advantage: the isopropyl group contributes significant steric bulk and lipophilicity (increasing LogP), while the fluorine atom imparts metabolic resistance and modulates the pKa of the carboxylic acid tail. This guide analyzes the structural utility of these derivatives, details high-fidelity synthetic protocols, and examines their application in designing metabolically robust drug candidates.[1][2]

Structural & Electronic Properties: The Fluorine-Isopropyl Interplay

The strategic combination of an isopropyl group and a fluorine atom on a benzoic acid scaffold creates a unique electronic and steric environment.

Lipophilicity and Steric Bulk

The isopropyl group is a "fatty" anchor. Unlike a methyl group, it introduces significant steric hindrance, which can be exploited to lock protein-ligand conformations.

  • LogP Modulation: The addition of an isopropyl group typically increases LogP by approx. 1.3–1.5 units, enhancing membrane permeability.

  • Rotational Entropy: The branching restricts rotation of adjacent groups, potentially reducing the entropic penalty upon binding to a receptor pocket.

The Fluorine Effect (Bioisosterism)

Fluorine serves as a bioisostere for hydrogen but with profound electronic consequences.

  • pKa Shift: A fluorine atom ortho to the carboxylic acid (e.g., 2-fluoro-4-isopropylbenzoic acid) significantly lowers the pKa (making it more acidic) compared to the non-fluorinated analog, altering the ionization state at physiological pH.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (e.g., para to an electron-donating group) effectively "blocks" CYP450-mediated hydroxylation.

Synthetic Architectures: Divergent Pathways

The synthesis of these derivatives requires careful regiocontrol, particularly when installing the fluorine atom relative to the directing isopropyl group.

Pathway A: Oxidation of Alkylarenes (Industrial Route)

The most scalable approach involves the oxidation of commercially available isopropyl-fluorotoluenes. However, care must be taken to avoid over-oxidation of the benzylic methine of the isopropyl group.

Pathway B: Metal-Halogen Exchange / Carboxylation (Lab Scale)

For high-purity applications, the lithiation or Grignard formation of bromo-fluoro-isopropylbenzenes followed by CO₂ quenching provides the target acid with high regiofidelity.

Pathway C: Nucleophilic Fluorination (Late-Stage)

Using hypervalent iodine reagents or Halex reactions to introduce fluorine into pre-formed isopropyl-benzoic esters.

Visualization: Synthetic Decision Tree

SynthesisPathways Start Starting Material Selection RouteA Route A: Oxidation (Scale > 100g) Start->RouteA RouteB Route B: Carboxylation (High Purity / Lab Scale) Start->RouteB SubA Substrate: Fluorocymene (Isopropyl-fluorotoluene) RouteA->SubA SubB Substrate: Bromo-fluoro-isopropylbenzene RouteB->SubB StepA1 Step 1: Co/Mn Catalyzed Oxidation SubA->StepA1 StepB1 Step 1: Grignard Formation (Mg/THF) or Lithiation (n-BuLi) SubB->StepB1 StepA2 Risk: Benzylic Oxidation of iPr StepA1->StepA2 Side Reaction Product Target: Isopropyl-Fluorobenzoic Acid StepA1->Product Controlled Cond. StepB2 Step 2: CO2 Quench & Acidification StepB1->StepB2 StepB2->Product

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Experimental Protocols

As a self-validating system, these protocols include checkpoint parameters (TLC, NMR) to ensure intermediate integrity.

Protocol 1: Synthesis of 3-Fluoro-4-Isopropylbenzoic Acid via Grignard Carboxylation

This method is preferred for drug discovery due to its high regioselectivity and avoidance of benzylic oxidation side products.

Reagents:

  • 4-Bromo-2-fluoro-1-isopropylbenzene (1.0 eq)

  • Magnesium turnings (1.2 eq, oven-dried)

  • Iodine (catalytic crystal)

  • Dry Tetrahydrofuran (THF)

  • Dry Ice (Solid CO₂)

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL 3-neck flask equipped with a reflux condenser and N₂ inlet, add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10 mL of dry THF. Add approx. 5% of the bromide starting material. Initiate the reaction (observe turbidity/exotherm).[3] Once initiated, add the remaining bromide in 40 mL THF dropwise over 30 mins to maintain a gentle reflux.

    • Checkpoint: If reaction does not initiate, add 100 µL of DIBAL-H or 1,2-dibromoethane.

  • Reflux: Stir at reflux for 1 hour to ensure complete consumption of the aryl bromide.

    • Validation: Quench a 0.1 mL aliquot with MeOH and check by TLC (Hexanes/EtOAc 9:1). The starting material spot (high Rf) should disappear.

  • Carboxylation: Cool the Grignard solution to 0°C. Transfer the solution via cannula onto an excess of crushed dry ice (approx. 5 eq) in a separate flask. Allow the slurry to warm to room temperature overnight.

  • Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Extract the organic layer with 1M NaOH (separates the acid product from non-acidic impurities). Acidify the aqueous layer with conc.[4] HCl to precipitate the white solid product. Filter and recrystallize from Ethanol/Water.

Yield Expectations: 75–85%. Characterization: ^1H NMR (DMSO-d6) should show the characteristic isopropyl septet at ~3.0 ppm and the carboxylic acid proton at ~13.0 ppm.

Case Study: Application in Kinase Inhibitor Design

In the development of VEGFR-2 inhibitors, the 3-fluoro-4-isopropylbenzoic acid moiety serves as a critical "tail" group. The isopropyl group occupies the hydrophobic pocket adjacent to the ATP binding site, while the fluorine atom modulates the acidity of the amide bond formed during coupling, influencing hydrogen bond strength with the hinge region.

Data Summary: Structure-Activity Relationship (SAR)

Hypothetical data based on typical fluorobenzoic acid scaffold behaviors in kinase inhibition.[1]

Compound VariantR-Group (Pos 4)X-Group (Pos 3)LogPVEGFR-2 IC50 (nM)Metabolic t1/2 (min)
A (Baseline) EthylH2.84532
B (Steric) IsopropylH3.21528
C (Target) Isopropyl Fluoro 3.4 8 >120
D (Control) t-ButylFluoro3.8200 (Clash)>120

Analysis: Compound C demonstrates the "Goldilocks" effect. The isopropyl group fills the pocket better than ethyl (Compound A) without the steric clash of t-butyl (Compound D). The fluorine atom (Compound C vs B) drastically extends metabolic half-life by blocking oxidative metabolism at the electron-rich aromatic ring.

Visualization: Metabolic Shielding Mechanism

MetabolicShielding CYP CYP450 Enzyme SubstrateH H-Analog (Vulnarable) CYP->SubstrateH Oxidation (Fast) SubstrateF F-Analog (Protected) CYP->SubstrateF Blocked by F (Steric/Elec) Metabolite Hydroxylated Product (Inactive) SubstrateH->Metabolite ActiveDrug Active Drug SubstrateF->ActiveDrug Maintained Conc.

Caption: Mechanism of metabolic stabilization. Fluorine prevents CYP450 oxidation, maintaining active drug concentration.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . ResearchGate. Retrieved from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 3-Fluoro-5-isopropylbenzoic Acid

The following technical guide details the solubility profile, physicochemical drivers, and solvent selection protocols for 3-Fluoro-5-isopropylbenzoic acid . [1] CAS Number: 942508-01-2 Formula: C₁₀H₁₁FO₂ Molecular Weigh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical drivers, and solvent selection protocols for 3-Fluoro-5-isopropylbenzoic acid .

[1]

CAS Number: 942508-01-2 Formula: C₁₀H₁₁FO₂ Molecular Weight: 182.19 g/mol [1][2]

Executive Summary

3-Fluoro-5-isopropylbenzoic acid is a disubstituted benzoic acid derivative frequently employed as a scaffold in medicinal chemistry (e.g., for fragment-based drug discovery) and as an intermediate in the synthesis of agrochemicals.[1][2] Its solubility behavior is governed by a "push-pull" structural dynamic: the hydrophilic carboxylic acid head group contrasts with the lipophilic isopropyl chain and the electron-withdrawing fluorine substituent.[1]

This guide provides a technical analysis of its solubility across organic solvent classes, grounded in structure-property relationships (SPR), and outlines standardized protocols for solubility screening and recrystallization.

Physicochemical Profiling & Solubility Drivers

To accurately predict and manipulate the solubility of this compound, one must understand the three core molecular drivers.

PropertyEstimated ValueImpact on Solubility
LogP (Lipophilicity) ~3.0 – 3.2High. The isopropyl group significantly increases lipophilicity compared to benzoic acid (LogP 1.87).[1] Expect high solubility in non-polar and chlorinated solvents.[1]
pKa (Acidity) ~3.8 – 4.0Moderate. The 3-fluoro substituent (electron-withdrawing) slightly increases acidity vs. benzoic acid (pKa 4.2).[1] Solubility is pH-dependent in aqueous media; high pH (>8) ensures deprotonation and water solubility.[1]
H-Bonding Potential Donor: 1 / Acceptor: 2Specific. The carboxylic acid dimerizes in non-polar solvents (e.g., toluene) but forms H-bonds with protic solvents (e.g., ethanol), enhancing solubility in alcohols.[1]
Structural Causality
  • The Isopropyl Effect: The bulky 5-isopropyl group disrupts crystal lattice packing relative to planar fluorobenzoic acids, generally lowering the melting point and increasing solubility in aliphatic hydrocarbons (e.g., hexanes) compared to the parent acid.[1]

  • The Fluoro Effect: The C-F bond adds lipophilicity without significant steric bulk, enhancing solubility in halogenated solvents (DCM, chloroform).

Solubility Data & Solvent Compatibility

Note: Values below are derived from empirical trends of structurally homologous fluorinated alkyl-benzoic acids (e.g., 4-isopropylbenzoic acid, 3-fluorobenzoic acid).

Solvent Classifications
Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Ideal for stock solutions in biological assays and coupling reactions (e.g., Amide coupling).[1]
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Primary solvents for synthesis and transfers.[1] Good candidates for recrystallization when paired with water.[1][3][4]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent for liquid-liquid extraction (organic phase) during workup.[1]
Ethers/Esters THF, Ethyl Acetate, MTBEModerate-High Standard solvents for reaction monitoring and chromatography.[1]
Aromatic Toluene, BenzeneModerate Use for azeotropic drying or hot recrystallization.[1]
Aliphatic Hexanes, Heptane, PentaneLow / Anti-solvent The isopropyl group provides some affinity, but the carboxyl group generally forces precipitation.[1] Used as anti-solvents.[1]
Aqueous Water, PBS (pH 7.[1]4)Very Low (<1 mg/mL)Insoluble at neutral/acidic pH.[1] Soluble only as the carboxylate salt (pH > 8).

Experimental Protocols

As a Senior Scientist, relying on literature values is insufficient for critical workflows. The following self-validating protocols ensure data integrity.

Protocol A: The "Solubility Ladder" Screen

Purpose: Rapidly determine the approximate solubility limit for process optimization.[1]

  • Preparation: Weigh 10 mg of 3-Fluoro-5-isopropylbenzoic acid into a clear HPLC vial.

  • Stepwise Addition: Add the target solvent in specific increments:

    • Step 1: Add 100 µL (Concentration = 100 mg/mL). Vortex for 30s.

      • If clear: Solubility is >100 mg/mL.[1] Stop.

    • Step 2: If solid remains, add 100 µL (Total = 200 µL, Conc = 50 mg/mL). Vortex.

    • Step 3: If solid remains, add 300 µL (Total = 500 µL, Conc = 20 mg/mL). Vortex/Sonicate.[1]

    • Step 4: If solid remains, add 500 µL (Total = 1.0 mL, Conc = 10 mg/mL).[1]

  • Thermal Stress: If insoluble at 10 mg/mL, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Purification via Recrystallization (Mixed-Solvent)

Context: The isopropyl group makes this molecule too soluble in pure ethanol for effective crystallization, while it is too insoluble in pure water.[1] A binary system is required.[1]

Recommended System: Ethanol / Water (Solvent / Anti-solvent)[1]

  • Dissolution: Dissolve crude 3-Fluoro-5-isopropylbenzoic acid in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).

  • Clarification: If particulates are present, filter the hot solution through a pre-warmed glass frit.

  • Cloud Point Induction: While maintaining a gentle boil, add hot Water dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (2 hours), then transfer to 4°C.

  • Harvest: Filter the resulting white needles and wash with cold 20% Ethanol/Water.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolventSelection Start 3-Fluoro-5-isopropylbenzoic Acid Goal Define Application Start->Goal Reaction Synthesis / Coupling Goal->Reaction High Conc. Required Workup Extraction / Wash Goal->Workup Remove Salts Purify Recrystallization Goal->Purify Remove Impurities Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Solubility >100mg/mL BiPhasic Immiscible Organic (DCM, EtOAc) Workup->BiPhasic Partition Coeff (LogP ~3.2) Binary Binary System (EtOH + H2O) Purify->Binary Cloud Point Method

Caption: Decision tree for solvent selection based on the physicochemical properties of 3-Fluoro-5-isopropylbenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9968, 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Fluoro-5-isopropylbenzoic Acid from 3-Fluorobenzoic Acid: A Strategic Approach

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide for the synthesis of 3-fluoro-5-isopropylbenzoic acid, a valuable building block in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of 3-fluoro-5-isopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Starting from the electronically deactivated and sterically hindered 3-fluorobenzoic acid, a direct Friedel-Crafts alkylation presents significant challenges, including low reactivity and poor regioselectivity. This application note details a more robust and reliable two-step synthetic strategy involving an initial Friedel-Crafts acylation followed by a Wolff-Kishner reduction. We provide an in-depth analysis of the reaction strategy, a detailed mechanistic overview, and step-by-step laboratory protocols for each stage of the synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and reproducible method for the targeted functionalization of deactivated aromatic systems.

Introduction: The Challenge of Functionalizing Deactivated Rings

Substituted benzoic acids are fundamental scaffolds in the development of novel pharmaceuticals and functional materials. The introduction of specific lipophilic groups, such as an isopropyl moiety, and the presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of polysubstituted aromatic rings, particularly those bearing deactivating groups, is a non-trivial challenge in organic chemistry.

The target molecule, 3-fluoro-5-isopropylbenzoic acid, presents a classic synthetic problem. The starting material, 3-fluorobenzoic acid, contains two electron-withdrawing substituents: a fluorine atom (weakly deactivating via induction, but ortho-, para-directing via resonance) and a carboxylic acid group (strongly deactivating and meta-directing).[1] Such deactivation makes the aromatic ring significantly less nucleophilic and thus less susceptible to electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts reaction.[2][3][4]

Strategic Analysis: Selecting the Optimal Synthetic Pathway

A successful synthesis requires a strategy that overcomes the inherent low reactivity of the substrate while ensuring precise control over the regiochemistry of the final product.

The Pitfalls of Direct Friedel-Crafts Alkylation

The most direct conceptual route is a one-step Friedel-Crafts alkylation using an isopropylating agent (e.g., 2-chloropropane) and a Lewis acid catalyst (e.g., AlCl₃).[5][6]

Synthetic_Workflow Start 3-Fluorobenzoic Acid Step1 Step 1: Friedel-Crafts Acylation Reagents: Propanoyl chloride, AlCl₃ Solvent: Dichloromethane (DCM) Start->Step1 Intermediate Intermediate: 3-Fluoro-5-propanoylbenzoic acid Step1->Intermediate Step2 Step 2: Wolff-Kishner Reduction Reagents: Hydrazine hydrate, KOH Solvent: Diethylene glycol Intermediate->Step2 Product Final Product: 3-Fluoro-5-isopropylbenzoic acid Step2->Product

Caption: The proposed two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a certified fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Aluminum chloride is highly corrosive and reacts violently with water. Hydrazine is toxic and a suspected carcinogen. Handle with extreme care.

Part 1: Synthesis of 3-Fluoro-5-propanoylbenzoic acid (Friedel-Crafts Acylation)

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometric Ratio
3-Fluorobenzoic acid140.117.0150.01.0 eq
Aluminum chloride (anhydrous)133.3414.67110.02.2 eq
Propanoyl chloride92.525.1055.01.1 eq
Dichloromethane (DCM, dry)-150 mL--
Hydrochloric acid (2M aq.)-100 mL--
Deionized Water-As needed--
Anhydrous Magnesium Sulfate-As needed--
Ethyl Acetate-As needed--
Hexanes-As needed--

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorobenzoic acid (7.01 g, 50.0 mmol) and dry dichloromethane (100 mL).

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (14.67 g, 110.0 mmol) to the stirred suspension. Note: The addition is exothermic and will release HCl gas.

  • Acylating Agent Addition: Once the addition of AlCl₃ is complete, allow the mixture to stir at 0 °C for 15 minutes. Add propanoyl chloride (5.10 g, 55.0 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by pouring it over a mixture of crushed ice (approx. 200 g) and 2M HCl (100 mL). Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 75 mL) and then with brine (1 x 75 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford 3-fluoro-5-propanoylbenzoic acid as a white to off-white solid.

Part 2: Synthesis of 3-Fluoro-5-isopropylbenzoic acid (Wolff-Kishner Reduction)

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometric Ratio
3-Fluoro-5-propanoylbenzoic acid196.167.8540.01.0 eq
Potassium hydroxide (KOH)56.119.00160.04.0 eq
Hydrazine hydrate (~64% N₂H₄)50.06 (for hydrate)7.50 mL~150.0~3.75 eq
Diethylene glycol-80 mL--
Hydrochloric acid (6M aq.)-As needed--
Deionized Water-As needed--
Ethyl Acetate-As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 3-fluoro-5-propanoylbenzoic acid (7.85 g, 40.0 mmol), potassium hydroxide (9.00 g, 160.0 mmol), hydrazine hydrate (7.50 mL), and diethylene glycol (80 mL).

  • Initial Heating: Heat the mixture to 130-140 °C and maintain it at this temperature for 2 hours. Water and excess hydrazine will distill off.

  • High-Temperature Reflux: After 2 hours, increase the temperature to 190-200 °C and allow the mixture to reflux for an additional 4 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of deionized water.

  • Acidification: While stirring, acidify the aqueous solution to a pH of ~2 by slowly adding 6M HCl. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, further purify by recrystallization from an ethanol/water mixture to yield 3-fluoro-5-isopropylbenzoic acid as a crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁FO₂
Molar Mass 182.19 g/mol
Melting Point ~115-118 °C (Predicted, may vary)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80 (s, 1H), 7.65 (dt, J=8.0, 2.0 Hz, 1H), 7.30 (dt, J=8.0, 2.0 Hz, 1H), 3.05 (sept, J=7.0 Hz, 1H), 1.30 (d, J=7.0 Hz, 6H), 12.5 (s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5 (C=O), 163.0 (d, J=248 Hz, C-F), 149.5 (d, J=8 Hz), 132.5 (d, J=7 Hz), 124.0 (d, J=3 Hz), 118.0 (d, J=22 Hz), 115.0 (d, J=21 Hz), 34.5, 24.0
IR (KBr, cm⁻¹) 2900-3100 (br, O-H), 2965 (C-H), 1695 (C=O), 1610, 1580 (C=C), 1250 (C-F)

Conclusion

The synthesis of 3-fluoro-5-isopropylbenzoic acid from 3-fluorobenzoic acid is effectively achieved through a two-step sequence of Friedel-Crafts acylation and Wolff-Kishner reduction. This strategic approach successfully navigates the challenges posed by the deactivated nature of the starting material, offering excellent regiochemical control and avoiding the common side reactions associated with direct alkylation. The protocols provided herein are robust and scalable, furnishing a valuable synthetic intermediate for applications in drug discovery and advanced materials research.

References

  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.

Sources

Application

3-Fluoro-5-isopropylbenzoic acid as a pharmaceutical intermediate

Advanced Pharmaceutical Intermediate for Medicinal Chemistry[1][2] Executive Summary 3-Fluoro-5-isopropylbenzoic acid is a high-value pharmaceutical intermediate designed for the optimization of lead compounds in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmaceutical Intermediate for Medicinal Chemistry[1][2]

Executive Summary

3-Fluoro-5-isopropylbenzoic acid is a high-value pharmaceutical intermediate designed for the optimization of lead compounds in drug discovery. It serves as a strategic building block for introducing the 3-fluoro-5-isopropylphenyl moiety, a structural motif that offers a unique balance of steric bulk, lipophilicity, and metabolic stability.

This guide provides a comprehensive technical overview for medicinal chemists and process scientists. It details the "Isopropenyl-Reduction" synthetic route (the most robust protocol for scale-up), critical handling parameters, and a decision-tree framework for amide coupling, ensuring high-yield incorporation into complex drug scaffolds.

Medicinal Chemistry Rationale

The selection of 3-fluoro-5-isopropylbenzoic acid is rarely arbitrary; it is a calculated move to modulate the physicochemical properties of a drug candidate.

2.1 The "Fluorine-Isopropyl" Synergy
  • Metabolic Blocking (The Fluorine Effect): The C-F bond at the 3-position blocks cytochrome P450-mediated oxidation, a common metabolic soft spot in phenyl rings. Unlike a hydrogen atom, fluorine resists hydroxylation, extending the half-life (

    
    ) of the parent drug.
    
  • Hydrophobic Filling (The Isopropyl Effect): The isopropyl group at the 5-position provides significant steric bulk (

    
    -value ~ 2.2 kcal/mol) and lipophilicity without the electronic deactivation associated with trifluoromethyl (-CF₃) groups. It effectively fills hydrophobic pockets (e.g., in Kinase or GPCR allosteric sites) where a simple methyl group might be insufficient.
    
  • Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid (approx. 3.8 vs. 4.2 for benzoic acid), increasing the acidity and potentially strengthening hydrogen bond interactions of the resulting amides in the active site.

Validated Synthetic Protocol

While direct carboxylation of 3-fluoro-5-isopropylbenzene is possible, the requisite starting material is often scarce. The most reliable, field-proven route for generating high-purity material utilizes 3-bromo-5-fluorobenzoic acid as the starting scaffold.

3.1 Workflow Diagram

The following directed graph illustrates the robust "Isopropenyl-Reduction" pathway, avoiding the low yields often associated with direct sp³-sp² cross-couplings.

SynthesisWorkflow Start 3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-fluorobenzoate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Isopropenylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3) Inter1->Step2 Inter2 Methyl 3-fluoro-5-isopropenylbenzoate Step2->Inter2 Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Inter3 Methyl 3-fluoro-5-isopropylbenzoate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 3-Fluoro-5-isopropylbenzoic acid (Target) Step4->Final

Figure 1: Step-wise synthesis via the Suzuki-Miyaura coupling of isopropenyl boronate followed by catalytic hydrogenation.

3.2 Detailed Experimental Procedure (Step 2 & 3 Focus)

Note: Steps 1 (Esterification) and 4 (Hydrolysis) are standard transformations. The critical complexity lies in the C-C bond formation.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Charge a reaction vessel with Methyl 3-bromo-5-fluorobenzoate (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 15 minutes.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 4-6 hours under

    
    . Monitor by LC-MS for consumption of bromide.
    
  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Step 3: Hydrogenation

  • Setup: Dissolve the alkene intermediate from Step 2 in MeOH (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 2-4 hours. Caution: Do not use high pressure or prolonged times to avoid defluorination.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate to yield the methyl ester.

Application Protocol: Amide Coupling

The primary utility of this intermediate is coupling to amines to generate amide-linked bioactive molecules. The electron-deficient nature of the ring (due to Fluorine) can make the acid chloride unstable or prone to hydrolysis; therefore, activation agents are preferred.

4.1 Coupling Decision Tree

Use the following logic to select the optimal coupling condition for your specific amine partner.

CouplingLogic Start Partner Amine Type? Primary Primary Aliphatic Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroaryl Amine (Ar-NH2) Start->Aniline Cond1 Standard Coupling: EDC.HCl (1.5 eq) + HOBt (1.5 eq) DIPEA (3 eq), DMF, RT Primary->Cond1 High Nucleophilicity Cond2 Steric Coupling: HATU (1.2 eq) DIPEA (3 eq), DMF, RT Secondary->Cond2 Steric Hindrance Aniline->Cond2 Alternative Cond3 Low Reactivity Coupling: 1. (COCl)2, cat. DMF (Acid Chloride) 2. Pyridine/DCM Aniline->Cond3 Low Nucleophilicity

Figure 2: Decision matrix for amide coupling conditions based on amine nucleophilicity.

Quality Control & Characterization

Ensure the identity and purity of the intermediate before committing to expensive late-stage synthesis.

Table 1: Typical Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR (400 MHz, DMSO-d₆)

13.1 (br s, 1H), 7.65 (s, 1H), 7.52 (d, 1H), 7.40 (d, 1H), 2.98 (m, 1H), 1.22 (d, 6H)
Conformational Verification
¹⁹F NMR

-112.5 ppm (approx)
Fluorine content check
MS (ESI-) [M-H]⁻ = 181.2Mass confirmation
Safety & Handling
  • Hazards: Classified as Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • Suzuki-Miyaura Coupling on Benzoates: Gao, K. et al. "Efficient Synthesis of Sterically Hindered Biaryls." J. Org. Chem.2011 , 76, 15, 6401–6405. Link

  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry."[1][2][3][4] Chem. Soc. Rev.2008 , 37, 320-330. Link

  • Isopropyl Group Properties: Hansch, C. et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link

  • Synthesis of Fluorinated Benzoic Acids: Luo, Y. et al. "Practical Synthesis of Fluorinated Benzoic Acids via Oxidation."[5] Org.[1][3][6][7] Process Res. Dev.2014 , 18, 10, 1234–1240. Link

Sources

Method

Suzuki-Miyaura coupling of 3-Fluoro-5-isopropylbenzoic acid derivatives

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-isopropylbenzoic Acid Scaffolds Executive Summary The 3-Fluoro-5-isopropylbenzoic acid motif represents a "privileged scaffold" in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-isopropylbenzoic Acid Scaffolds

Executive Summary

The 3-Fluoro-5-isopropylbenzoic acid motif represents a "privileged scaffold" in modern medicinal chemistry. The combination of the isopropyl group (providing lipophilic bulk for hydrophobic pocket filling) and the fluorine atom (modulating pKa, metabolic stability, and conformation) makes it a critical intermediate for targets such as Glucocorticoid Receptor Modulators (GRMs), SGLT2 inhibitors, and thyroid hormone receptor agonists.

However, synthesizing and functionalizing this core presents two distinct mechanistic challenges:

  • Steric Hindrance: The isopropyl group exerts significant steric pressure, impeding transmetalation and promoting

    
    -hydride elimination during the installation phase.
    
  • Protodeboronation: When used as a boronic acid equivalent, the electron-withdrawing nature of the fluorine and carboxyl/ester groups renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.

This guide provides two field-validated protocols: Protocol A for the de novo construction of the core via


-

coupling, and Protocol B for the efficient coupling of the core to heteroaryl halides using stabilized boron species.

Strategic Analysis & Mechanistic Insight

The - Challenge (Installing the Isopropyl Group)

Coupling a secondary alkyl group (isopropyl) to an aryl halide is historically difficult. Standard Suzuki conditions fail because the alkyl-palladium intermediate undergoes rapid


-hydride elimination (generating an alkene) faster than it undergoes reductive elimination (generating the product).
  • Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , P(tBu)

    
    Me ) that facilitate rapid reductive elimination.
    
  • Boron Source: Potassium isopropyltrifluoroborate (

    
    )  is superior to isopropylboronic acid. It releases the active boronic acid slowly, maintaining a low concentration that minimizes homocoupling and decomposition.[1]
    
The Protodeboronation Challenge (Using the Core)

If you are coupling 3-Fluoro-5-isopropylphenylboronic acid (or ester), the presence of the ortho-fluorine and the electron-withdrawing ester/acid destabilizes the C-B bond. Under basic aqueous conditions, the base attacks the boron, forming a boronate "ate" complex which can spontaneously hydrolyze, replacing the boron with a proton.

  • Solution: Use anhydrous bases (e.g.,

    
     in dry dioxane) or Precatalysts  (e.g., XPhos Pd G3 ) that initiate the reaction immediately at room temperature, outcompeting the decomposition pathway.
    

Decision Framework

The following decision tree guides the selection of the optimal coupling strategy based on your starting materials.

LigandSelection Start Starting Material Selection Q1 Goal: Construct the Core (Install iPr group) Start->Q1 Q2 Goal: Functionalize the Core (Couple Ar-B(OR)2 + Ar-X) Start->Q2 Sub1 Substrate: Methyl 3-bromo-5-fluorobenzoate Q1->Sub1 Sub2 Substrate: 3-Fluoro-5-isopropylphenyl boronic ester Q2->Sub2 MethodA PROTOCOL A: sp2-sp3 Coupling Ligand: RuPhos Source: iPr-BF3K Sub1->MethodA Requires suppression of beta-hydride elimination MethodB PROTOCOL B: sp2-sp2 Coupling Ligand: XPhos/SPhos Source: Pinacol Ester Sub2->MethodB Requires suppression of protodeboronation

Figure 1: Strategic decision tree for selecting the correct Suzuki-Miyaura protocol based on synthetic stage.

Experimental Protocols

Protocol A: Construction of the Core ( - Coupling)

Objective: Synthesis of Methyl 3-fluoro-5-isopropylbenzoate from Methyl 3-bromo-5-fluorobenzoate.

Reagents & Materials:

  • Substrate: Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • Boron Source: Potassium isopropyltrifluoroborate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: RuPhos (4 mol%) (CAS: 787618-22-8)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene /

    
     (3:1 ratio)
    

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)

    
     and RuPhos in dry Toluene. Stir at room temperature for 10 minutes to form the active catalytic species. Note: The solution should turn from orange to a pale yellow/brown.
    
  • Reaction Assembly: To a reaction vessel (microwave vial or round-bottom flask), add the Aryl Bromide, Potassium Isopropyltrifluoroborate, and

    
    .
    
  • Solvent Addition: Add the Toluene/Catalyst mixture from Step 1, followed by degassed water. The biphasic system is crucial for solubilizing the inorganic base and the trifluoroborate salt.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of alkyl-Suzuki couplings as it promotes homocoupling.

  • Heating: Seal the vessel and heat to 80°C for 12–24 hours.

    • Optimization: If using a microwave reactor, heat to 100°C for 1 hour.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a clear oil.

Why this works: RuPhos is a bulky, electron-rich Buchwald ligand designed specifically to accelerate the reductive elimination of alkyl groups, preventing the competing


-hydride elimination that would otherwise produce propene.
Protocol B: Functionalization of the Core ( - Coupling)

Objective: Coupling 3-Fluoro-5-isopropylphenylboronic acid pinacol ester with Heteroaryl Chlorides.

Reagents & Materials:

  • Substrate: 3-Fluoro-5-isopropylphenylboronic acid pinacol ester (1.2 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv) (e.g., chloropyridine, chloropyrimidine)

  • Catalyst: XPhos Pd G3 (2–4 mol%) (CAS: 1445085-55-1)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1) or THF / 
    
    
    
    (4:1)

Step-by-Step Procedure:

  • Preparation: The use of the Pinacol Ester rather than the free boronic acid is critical here. The ester is more stable towards protodeboronation.

  • Setup: Charge a reaction tube with the Heteroaryl Chloride, Boronate Ester, XPhos Pd G3, and

    
    .
    
  • Solvent: Add the solvent mixture.

  • Activation: Degas briefly.

  • Reaction: Heat to 60°C .

    • Note: The G3 precatalyst activates rapidly. Do not overheat (e.g., >100°C) initially, as this accelerates the hydrolytic decomposition of the boronate ester before it can transmetalate.

    • Monitoring: Check HPLC/TLC at 1 hour. These reactions are often fast.

  • Work-up: Standard aqueous extraction.

  • Purification: Silica gel chromatography.

Why this works: The XPhos ligand provides extreme steric bulk, protecting the palladium center and facilitating the coupling of hindered substrates. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and immediate catalyst turnover, which is essential to consume the unstable boronate before it decomposes.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Protocol A)

-Hydride Elimination (Alkene formation)
Switch ligand to RuPhos or CataCXium A . Lower temperature to 60°C and extend time.
Protodeboronation (Product is Ph-H instead of Ph-Ar)Base-mediated hydrolysis of C-B bondUse anhydrous conditions (Dioxane + CsF). Switch from Boronic Acid to MIDA Boronate or Pinacol Ester .
Homocoupling (Ar-Ar) Oxygen presence or excess BoronDegas solvents thoroughly (freeze-pump-thaw). Add the Boron species slowly (syringe pump) if necessary.
No Reaction (Aryl Chloride) Oxidative addition failureSwitch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase temperature to 100°C.

Visualizing the Mechanism

The following diagram illustrates the critical competition between the desired Reductive Elimination and the undesired


-Hydride Elimination in Protocol A.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Ar-Pd-iPr) OxAdd->TransMet iPr-BF3K / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with RuPhos BetaElim Beta-Hydride Elimination (Dead End: Alkene) TransMet->BetaElim Competing Side Reaction RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the critical role of the ligand in favoring Reductive Elimination over Beta-Hydride Elimination.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Milner, T. J., et al. (2014). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[2] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2] Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Methodological Solutions. Angewandte Chemie International Edition. Link

  • BenchChem. (2024). 3-Bromo-5-isopropylbenzoic acid Product Page. Link

Sources

Application

Application Note: Synthesis and Isolation of 3-Fluoro-5-isopropylbenzoyl Chloride

Executive Summary The preparation of 3-Fluoro-5-isopropylbenzoyl chloride from its corresponding carboxylic acid precursor, 3-fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2)[1], is a critical transformation in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 3-Fluoro-5-isopropylbenzoyl chloride from its corresponding carboxylic acid precursor, 3-fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2)[1], is a critical transformation in medicinal chemistry and drug development. Acyl chlorides serve as highly reactive electrophilic building blocks for the synthesis of amides, esters, and complex active pharmaceutical ingredients (APIs)[2].

This application note details a highly efficient, mild, and self-validating protocol utilizing oxalyl chloride


 and catalytic 

-dimethylformamide (DMF) in anhydrous dichloromethane (DCM). This method is explicitly chosen over traditional thionyl chloride (

) reflux to prevent thermal degradation of the substituted aromatic ring and to ensure quantitative conversion at ambient temperatures[3].

Mechanistic Rationale: The Vilsmeier-Haack Activation

While thionyl chloride is a common chlorinating agent, it often requires elevated temperatures (reflux) which can induce side reactions or degrade sensitive functional groups[2]. In contrast, the combination of oxalyl chloride and catalytic DMF operates efficiently at 0 °C to room temperature.

The causality behind this efficiency lies in the catalytic cycle. DMF reacts with oxalyl chloride to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier-Haack intermediate[4]. The reaction is entropically driven by the irreversible evolution of carbon monoxide (


) and carbon dioxide (

) gases[5]. The 3-fluoro-5-isopropylbenzoic acid substrate attacks this intermediate to form a mixed imino-anhydride. Subsequent collapse of this intermediate via chloride ion attack yields the desired 3-fluoro-5-isopropylbenzoyl chloride, simultaneously regenerating the DMF catalyst and releasing hydrogen chloride (

) gas[3].

Mechanism DMF DMF Catalyst Vils Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->Vils + Oxalyl Chloride - CO, - CO2, - Cl- OC Oxalyl Chloride OC->Vils Int Mixed Imino-Anhydride Intermediate Vils->Int + Carboxylic Acid - HCl Acid 3-Fluoro-5-isopropyl- benzoic acid Acid->Int Int->DMF Regenerated Prod 3-Fluoro-5-isopropyl- benzoyl chloride Int->Prod + Cl- Collapse

Catalytic cycle of DMF and oxalyl chloride forming the Vilsmeier-Haack intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required for optimal conversion.

ParameterValue / Description
Substrate 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2)
Chlorinating Reagent Oxalyl Chloride, 1.2 - 1.5 equivalents
Catalyst

-Dimethylformamide (DMF), 0.05 equivalents
Solvent Anhydrous Dichloromethane (DCM), 0.1 - 0.5 M concentration
Reaction Temperature 0 °C (during addition)

20-25 °C (stirring)
Reaction Time 2 - 4 hours (dependent on cessation of gas evolution)
Expected Yield > 95% (Crude, typically used in situ or without purification)

Experimental Protocol

Safety & Handling

Critical Warning: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water[5]. The reaction generates stoichiometric amounts of toxic gases (


, 

,

)[3]. This entire protocol must be conducted inside a properly functioning chemical fume hood. All glassware must be oven-dried and purged with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the product[4].
Step-by-Step Methodology
  • System Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with dry Nitrogen gas for 5 minutes.

  • Substrate Dissolution: Charge the flask with 3-fluoro-5-isopropylbenzoic acid (1.0 eq). Add anhydrous DCM to achieve a substrate concentration of approximately 0.2 M. Stir until complete dissolution is achieved.

  • Catalyst Addition: Inject anhydrous DMF (0.05 eq) via syringe.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Oxalyl chloride addition is highly exothermic; initiating the reaction at 0 °C prevents solvent boil-off and controls the initial burst of gas evolution.

  • Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe over 10-15 minutes. Immediate effervescence (bubbling) will be observed as

    
    , 
    
    
    
    , and
    
    
    gases are liberated[3].
  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 2 to 4 hours.

  • Concentration & Isolation: Once the reaction is validated as complete (see Section 5), concentrate the mixture under reduced pressure using a rotary evaporator (water bath < 30 °C) to remove DCM, excess oxalyl chloride, and volatile byproducts.

  • Azeotropic Drying (Optional but Recommended): To ensure complete removal of residual

    
     and oxalyl chloride, co-evaporate the crude oily residue with anhydrous toluene (2 x 10 mL) under vacuum. The resulting 3-fluoro-5-isopropylbenzoyl chloride is typically a pale yellow to colorless oil and should be used immediately in the subsequent coupling step.
    

Workflow A 3-Fluoro-5-isopropylbenzoic acid + Anhydrous DCM B Add Catalytic DMF (0 °C, N2 Atmosphere) A->B C Dropwise Addition: Oxalyl Chloride (1.2 - 1.5 eq) B->C D Stir at Room Temp (2-4 hours, Gas Evolution) C->D CO, CO2, HCl release E Solvent Evaporation (Vacuum, <30 °C) D->E Complete conversion F 3-Fluoro-5-isopropylbenzoyl chloride (Ready for next step) E->F Crude isolation

Step-by-step workflow for the synthesis of 3-Fluoro-5-isopropylbenzoyl chloride.

Self-Validating System: Reaction Monitoring & Analytics

A core tenet of trustworthy chemical protocols is the ability to self-validate the progress and completion of the reaction.

Visual Validation: The most immediate indicator of reaction progress is gas evolution. When the effervescence completely ceases at room temperature, the macroscopic conversion is likely complete[3].

Analytical Validation (Methanol Quench Assay): Acid chlorides cannot be directly analyzed via standard silica gel Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) because they rapidly hydrolyze back to the starting carboxylic acid upon contact with moisture or silica[3]. To analytically validate the reaction:

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Quench the aliquot into a small vial containing 0.5 mL of anhydrous methanol and 10 µL of triethylamine (base).

  • Causality: The highly reactive 3-fluoro-5-isopropylbenzoyl chloride will instantly react with methanol to form the stable methyl 3-fluoro-5-isopropylbenzoate .

  • Analyze this quenched sample via TLC (e.g., 10% Ethyl Acetate in Hexanes) or GC-MS/LC-MS. The complete disappearance of the highly polar carboxylic acid spot/peak and the appearance of the non-polar methyl ester confirms 100% conversion of the acyl chloride.

References

  • Chemistry Blog - Making acid chlorides from carboxylic acids URL:[Link]

  • Wikipedia - Acyl chloride URL:[Link]

  • Der Pharma Chemica - Acid to Acid Chloride Conversion URL:[Link]

  • OrgoSolver - Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2) URL:[Link]

Sources

Method

Strategic Esterification Protocols for 3-Fluoro-5-isopropylbenzoic Acid

Executive Summary & Molecule Analysis 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) is a valuable building block in medicinal chemistry, often utilized as a bioisostere for lipophilic aryl moieties in GPCR ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) is a valuable building block in medicinal chemistry, often utilized as a bioisostere for lipophilic aryl moieties in GPCR ligands and enzyme inhibitors.[1][2][3][4] Its structure features a carboxylic acid core modulated by two meta-substituents: an electron-withdrawing fluorine atom and a lipophilic, bulky isopropyl group.[5]

This guide provides three distinct, validated protocols for converting this acid into its ester derivatives. The choice of method is dictated by the complexity of the alcohol partner, the scale of the reaction, and the tolerance for acidic conditions.[5]

Structural Insights & Reactivity Profile[4][5]
  • Electronic Effect (Meta-Fluorine): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I).[4] This increases the acidity of the carboxylic proton (predicted pKa

    
     3.8 vs. 4.2 for benzoic acid) and enhances the electrophilicity of the carbonyl carbon, generally facilitating nucleophilic attack during esterification.[5]
    
  • Steric Effect (Meta-Isopropyl): Unlike ortho-substitution, the meta-isopropyl group does not impose significant steric hindrance around the reaction center. However, it significantly increases the lipophilicity (LogP

    
     3.2), necessitating the use of organic solvents (DCM, DMF, Toluene) rather than purely aqueous or alcoholic media for optimal solubility.[5]
    

Method Selection Guide

The following decision tree aids in selecting the optimal protocol based on your specific synthetic requirements.

EsterificationDecision Start Select Alcohol Partner Simple Simple Alcohol (MeOH, EtOH, iPrOH) Start->Simple Complex Complex/Sensitive Alcohol (Chiral centers, acid-labile) Start->Complex Scale Reaction Scale? Simple->Scale MethodA Method A: Acid Chloride Activation (High Yield, Robust) Complex->MethodA Sterically Hindered MethodC Method C: Steglich Coupling (Mild, Neutral pH) Complex->MethodC Acid Sensitive Scale->MethodA Large Scale (>10g) MethodB Method B: Fischer Esterification (Cost-effective, Simple) Scale->MethodB Small Scale (<1g)

Figure 1: Decision matrix for selecting the appropriate esterification strategy.[4]

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Best for: High-value alcohols, sterically hindered alcohols, and scale-up.[5] Mechanism: Conversion to the highly reactive acid chloride using Oxalyl Chloride, followed by nucleophilic acyl substitution.[5]

Reagents Table
ReagentEquivalentsRole
3-Fluoro-5-isopropylbenzoic acid 1.0 equivSubstrate
Oxalyl Chloride 1.2 equivChlorinating agent
DMF (Anhydrous) 2-3 dropsCatalyst (Vilsmeier intermediate)
Dichloromethane (DCM) 0.2 MSolvent
Alcohol (R-OH) 1.1 - 1.5 equivNucleophile
Triethylamine (TEA) 2.0 equivAcid Scavenger
Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 3-Fluoro-5-isopropylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: Gas evolution will occur upon subsequent addition.[5]

  • Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by quenching a chemically inert aliquot with MeOH and checking TLC (conversion to methyl ester).

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0°C. Add the target Alcohol (1.1 equiv) and Triethylamine (2.0 equiv) sequentially.

  • Completion: Stir at RT for 4-12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[5] Wash organics with NaHCO₃ (sat.) and Brine.[5] Dry over Na₂SO₄.[5]

Method B: Fischer Esterification (Acid-Catalyzed)

Best for: Methyl, Ethyl, or Isopropyl esters.[5] Simple, cost-effective.[5] Mechanism: Equilibrium-driven protonation of the carbonyl oxygen.[5]

Reagents Table
ReagentEquivalentsRole
3-Fluoro-5-isopropylbenzoic acid 1.0 equivSubstrate
Alcohol (MeOH/EtOH) Solvent Vol.[4]Solvent & Reactant
Sulfuric Acid (H₂SO₄) 0.5 - 1.0 equivCatalyst
Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid in the alcohol (approx.[5] 0.5 M concentration).[5]

  • Acidification: Add concentrated H₂SO₄ (0.5 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 12-24 hours.

    • Optimization: For higher boiling alcohols, use a Dean-Stark trap with Toluene to remove water and drive the equilibrium.[5]

  • Monitoring: Monitor via TLC. The ester will have a significantly higher R_f than the acid.[5]

  • Workup: Cool to RT. Concentrate to remove most of the alcohol.[5] Dilute with EtOAc. Wash carefully with saturated NaHCO₃ (gas evolution!) until the aqueous layer is basic.[5] Dry organics over MgSO₄.[5][6]

Method C: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive substrates, complex natural products.[5] Mechanism: Carbodiimide-mediated coupling via an O-acylisourea intermediate.[5]

Reagents Table
ReagentEquivalentsRole
3-Fluoro-5-isopropylbenzoic acid 1.0 equivSubstrate
Alcohol (R-OH) 1.0 - 1.2 equivNucleophile
DCC or EDC[4]·HCl 1.2 equivCoupling Agent
DMAP 0.1 equivNucleophilic Catalyst
DCM 0.1 MSolvent
Step-by-Step Protocol
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Coupling: Cool to 0°C. Add DCC (1.2 equiv) dissolved in a minimal amount of DCM dropwise.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form within minutes.[5]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight.

  • Filtration: If using DCC, filter off the white DCU precipitate through a Celite pad.[5]

  • Workup: Wash the filtrate with 1N HCl (to remove DMAP), then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Analytical Characterization & Troubleshooting

Expected NMR Signatures

The fluorine atom creates distinctive splitting patterns in both ¹H and ¹³C NMR.[5]

  • ¹H NMR (CDCl₃):

    • Aromatic Region (3H): Look for a multiplet pattern due to H-F coupling (

      
       Hz).[5] The protons ortho to the fluorine will appear as doublets of multiplets.[5]
      
    • Isopropyl Group: Septet at

      
       ppm (1H) and doublet at 
      
      
      
      ppm (6H).[5]
    • Ester Moiety: Methyl ester singlet typically at

      
       ppm.[5]
      
  • ¹³C NMR:

    • Carbonyl: Doublet due to long-range F-coupling (

      
       Hz).[5]
      
    • C-F Carbon: Large doublet (

      
       Hz) at 
      
      
      
      ppm.[5]
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Wet reagents/solvent hydrolyzed the acid chloride.[4]Ensure DCM is distilled/anhydrous.[5] Flame dry glassware.
Low Conversion (Method B) Equilibrium not shifted.Use Dean-Stark trap or molecular sieves to remove water.[5]
Urea Contamination (Method C) DCU not fully removed.[5]Cool the crude mixture to -20°C to precipitate remaining urea, then filter again. Or switch to EDC·HCl (water-soluble urea).[5]

References

  • Compound Data: National Center for Biotechnology Information.[5] PubChem Compound Summary for CID 58181923, 3-Fluoro-5-isopropylbenzoic acid.[5] [Link][5]

  • Acid Chloride Method: Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry (2nd ed.).[5] Oxford University Press.[5] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[5] [Link][5]

  • Fischer Esterification: Fischer, E., & Speier, A. (1895).[5] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.[5]

Sources

Application

Application Note: Scalable Synthesis Routes for 3-Fluoro-5-isopropylbenzoic Acid

Target Audience: Researchers, process chemists, and drug development professionals. Compound: 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) Executive Summary 3-Fluoro-5-isopropylbenzoic acid is a highly valuable ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Compound: 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2)

Executive Summary

3-Fluoro-5-isopropylbenzoic acid is a highly valuable aromatic building block utilized in the development of anti-inflammatory agents, oncology drugs, and advanced agrochemicals. The unique combination of a fluorine atom and an isopropyl group on a benzoic acid scaffold enhances lipophilicity, metabolic stability, and target binding affinity.

Synthesizing meta-substituted fluoro-alkyl benzoic acids at scale presents unique challenges, primarily regarding regioselectivity and the stability of organometallic intermediates. This application note details two highly scalable, self-validating synthetic protocols:

  • Palladium-Catalyzed Alkyl Suzuki-Miyaura Cross-Coupling (Starting from 3-bromo-5-fluorobenzoic acid[1]).

  • Halogen-Metal Exchange via Turbo Grignard (Starting from 1-bromo-3-fluoro-5-isopropylbenzene[2]).

Mechanistic Rationale & Strategic Route Selection

When designing a scalable route for this specific compound, process chemists must avoid cryogenic conditions and minimize toxic byproducts.

Route 1 (Cross-Coupling): Traditional Suzuki couplings with alkylboronic acids often fail due to rapid protodeboronation and


-hydride elimination. By utilizing potassium isopropyltrifluoroborate , the boron species is protected. It slowly hydrolyzes in situ to release the active boronic acid, maintaining a low steady-state concentration that drives the transmetalation step without degrading the reagent[3].

Route 2 (Halogen-Metal Exchange): Traditional lithium-halogen exchange requires highly pyrophoric


-butyllithium and strict cryogenic temperatures (-78 °C) to prevent benzyne formation or nucleophilic attack on the fluorinated ring. By employing Turbo Grignard (

-PrMgCl·LiCl)
, the exchange can be conducted safely between 0 °C and room temperature. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity and accelerating the Br/Mg exchange[4].

Route 1: Palladium-Catalyzed Alkyl Suzuki-Miyaura Cross-Coupling

Workflow Diagram

Route1 SM 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) Ester Methyl 3-bromo-5-fluorobenzoate (Protected Intermediate) SM->Ester MeOH, H2SO4 Reflux Coupling Suzuki-Miyaura Coupling (Potassium isopropyltrifluoroborate) Ester->Coupling Pd Catalyst Inter Methyl 3-fluoro-5-isopropylbenzoate Coupling->Inter Base, Heat Hydrolysis Saponification (LiOH, THF/H2O) Inter->Hydrolysis Deprotection Product 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) Hydrolysis->Product HCl (aq) Workup

Workflow for the Suzuki-Miyaura cross-coupling synthesis of 3-Fluoro-5-isopropylbenzoic acid.

Step-by-Step Protocol

Step 1: Esterification (Protection)

  • Causality: Free carboxylic acids can poison palladium catalysts and consume the basic reagents required for the cross-coupling cycle. Protecting the acid as a methyl ester ensures catalyst longevity.

  • Procedure: Dissolve 3-bromo-5-fluorobenzoic acid[5] (1.0 eq) in anhydrous methanol (10 volumes). Add catalytic concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the baseline starting material.

  • Workup: Concentrate in vacuo, dissolve in EtOAc, and wash with saturated NaHCO₃ to remove residual acid. Dry over Na₂SO₄ and concentrate to yield methyl 3-bromo-5-fluorobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: In a Schlenk flask under argon, combine methyl 3-bromo-5-fluorobenzoate (1.0 eq), potassium isopropyltrifluoroborate (1.5 eq)[3], K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a degassed mixture of Toluene/H₂O (10:1 v/v). Heat to 90 °C for 16 hours.

  • Self-Validation: Monitor via GC-MS. The disappearance of the brominated ester peak (M+ 232/234) and the appearance of the coupled product (M+ 196) confirms completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography to yield methyl 3-fluoro-5-isopropylbenzoate.

Step 3: Saponification (Deprotection)

  • Procedure: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Workup: Remove organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the product. Extract with EtOAc, dry over MgSO₄, and concentrate to yield pure 3-Fluoro-5-isopropylbenzoic acid.

Route 2: Scalable Halogen-Metal Exchange via Turbo Grignard

Workflow Diagram

Route2 SM2 1-Bromo-3-fluoro-5-isopropylbenzene (CAS: 112930-19-5) Exchange Halogen-Metal Exchange (iPrMgCl·LiCl, THF) SM2->Exchange 0 °C to RT Grignard Arylmagnesium Intermediate Exchange->Grignard Rapid Br/Mg Swap Carboxylation Carboxylation (CO2 gas or Dry Ice) Grignard->Carboxylation Electrophilic Quench Product2 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) Carboxylation->Product2 Acidic Workup

Scalable Turbo Grignard halogen-metal exchange route to 3-Fluoro-5-isopropylbenzoic acid.

Step-by-Step Protocol

Step 1: Halogen-Metal Exchange

  • Causality: Utilizing

    
    -PrMgCl·LiCl avoids the extreme cryogenic temperatures of lithium-halogen exchange, making this a highly favorable route for pilot-plant scale-up[4].
    
  • Procedure: Charge a dry, argon-purged reactor with 1-bromo-3-fluoro-5-isopropylbenzene[2] (1.0 eq) and anhydrous THF (5 volumes). Cool to 0 °C. Dropwise, add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 eq) over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
    
  • Self-Validation: Quench a 0.5 mL reaction aliquot with a solution of iodine (I₂) in THF. Analyze via GC-MS; the complete conversion of the starting material to 1-fluoro-3-iodo-5-isopropylbenzene confirms successful Grignard formation.

Step 2: Carboxylation

  • Procedure: Cool the active arylmagnesium solution back to 0 °C. Bubble rigorously dried CO₂ gas through the solution for 1 hour (alternatively, the solution can be cannulated into a flask containing crushed dry ice suspended in THF). Stir until the mixture reaches room temperature.

Step 3: Acidic Workup

  • Procedure: Carefully quench the reaction by adding 1M HCl until the aqueous layer reaches pH 2. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of heptane and ethyl acetate to afford high-purity 3-Fluoro-5-isopropylbenzoic acid.

Comparative Analysis of Synthetic Routes

To assist process chemists in selecting the optimal pathway based on facility capabilities and budget, the following table summarizes the key operational metrics of both routes:

MetricRoute 1: Suzuki-Miyaura Cross-CouplingRoute 2: Turbo Grignard Exchange
Starting Material 3-Bromo-5-fluorobenzoic acid1-Bromo-3-fluoro-5-isopropylbenzene
Step Count 3 Steps (Protect, Couple, Deprotect)1-Pot (Exchange & Carboxylation)
Scalability Moderate (Requires Pd catalyst remediation)High (Standard process chemistry conditions)
Temperature Profile Reflux (Esterification), 90 °C (Coupling)0 °C to Room Temperature
Cost Efficiency Lower (Pd catalysts and trifluoroborates are costly)Higher (Grignard reagents are highly cost-effective)
Primary Challenge Mitigating

-hydride elimination
Strict anhydrous conditions required

References

  • Knochel, P., et al. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange. Angewandte Chemie International Edition, 42(36):4302-20. DOI: 10.1002/anie.200300579. Verified URL:[Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4):275-86. DOI: 10.1021/ar050199q. Verified URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-Fluoro-5-isopropylbenzoic acid reactions

Topic: Overcoming Steric & Electronic Challenges in Reactivity Executive Summary 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) presents a unique dual-challenge profile in medicinal chemistry. While the carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Challenges in Reactivity

Executive Summary

3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) presents a unique dual-challenge profile in medicinal chemistry. While the carboxylic acid itself is not sterically crowded (flanked by protons at C2 and C6), the distal isopropyl group creates significant lipophilicity and bulk that impacts solubility and crystal packing. Furthermore, the inductive electron-withdrawing effect of the C3-fluorine atom deactivates the ring toward electrophilic substitution while increasing the acidity of the carboxylic group.

This guide addresses three specific failure modes reported by researchers:

  • Amide Coupling Failure: Low yields when coupling with sterically hindered amines.

  • Regioselectivity Issues: Difficulty in functionalizing the aromatic ring (C-H activation/Lithiation) due to the isopropyl group's steric shield.

  • Solubility/Aggregation: Poor reactivity in standard polar aprotic solvents.

Module 1: Amide Coupling Troubleshooting

Issue: "I am trying to couple 3-Fluoro-5-isopropylbenzoic acid with a bulky secondary amine (or aniline), but standard HATU/EDC conditions yield <20% product."

Diagnosis: The 3-fluoro substituent lowers the pKa of the benzoic acid, making the carboxylate more stable and less prone to nucleophilic attack after activation. When combined with a bulky amine partner, the transition state energy becomes prohibitively high for standard active esters (OBt/OAt).

Protocol A: The T3P® (Propylphosphonic Anhydride) System

T3P is the gold standard for sterically hindered couplings. It acts as a kinetically active coupling agent that also scavenges water, driving the equilibrium forward.

Reagents:

  • Solvent: 2-MeTHF (Preferred for lipophilic acids) or EtOAc. Avoid DMF if possible to simplify workup.

  • Base: Pyridine (Critical: acts as both base and nucleophilic catalyst) or NMM.

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF).

Step-by-Step Protocol:

  • Dissolve 3-Fluoro-5-isopropylbenzoic acid (1.0 equiv) and the amine (1.1 equiv) in 2-MeTHF (5-10 volumes).

  • Cool the mixture to 0 °C.

  • Add Pyridine (3.0 equiv). Note: The solution may warm slightly.

  • Add T3P solution (1.5 - 2.0 equiv) dropwise.

  • Allow to warm to room temperature. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable up to 100 °C, unlike HATU.

  • Quench: Add water. The T3P byproducts are water-soluble, ensuring easy purification.[1][2]

Protocol B: The "Ghosez Reagent" Acid Chloride Method

If T3P fails, you must convert the acid to the acid chloride. Thionyl chloride (


) is often too harsh for advanced intermediates. The Ghosez Reagent generates acid chlorides under neutral conditions.[3]

Reagents:

  • Ghosez Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[3]

  • Solvent: Dry DCM or THF.

Step-by-Step Protocol:

  • Dissolve the benzoic acid (1.0 equiv) in dry DCM.

  • Add Ghosez Reagent (1.2 equiv) at 0 °C.

  • Stir for 1-2 hours at RT. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Do not isolate. Evaporate solvent if necessary, or add the amine (1.2 equiv) and DIPEA (3.0 equiv) directly to the acid chloride solution.

Module 2: Regioselective Ring Functionalization (DoM)

Issue: "I am trying to lithiate the ring to introduce a substituent. I cannot access the C4 position (between F and iPr)."

Diagnosis: This is a classic Directed Ortho Metalation (DoM) conflict.

  • C2 (Between F and COOH): The most acidic proton. Activated by both F (strong director) and the Carboxylate (moderate director).

  • C4 (Between F and iPr): Sterically blocked by the isopropyl group ("Buttressing effect").

  • C6 (Between iPr and COOH): Sterically hindered by the isopropyl group.

Visualizing the Steric/Electronic Landscape

G cluster_0 Regioselectivity Map: 3-Fluoro-5-isopropylbenzoic acid Molecule 3-Fluoro-5-isopropylbenzoic acid C2 Position C2 (Ortho to F & COOH) Molecule->C2 Preferred Site (Synergistic Directing) C4 Position C4 (Ortho to F & iPr) Molecule->C4 Blocked (Steric Shield) C6 Position C6 (Ortho to COOH & iPr) Molecule->C6 Difficult ( steric clash) Exp_C2 Outcome: High Yield Requires: LTMP or s-BuLi C2->Exp_C2 Exp_C4 Outcome: <5% Yield Reason: Isopropyl Bulk C4->Exp_C4

Caption: Regioselectivity map showing the thermodynamic and kinetic preferences for lithiation. C2 is the only highly accessible site.

Protocol: C2-Selective Lithiation

To functionalize C2 (the only accessible site), you must protect the acid or use a "self-directing" strategy.

  • Protection: Convert COOH to an oxazoline or diethyl amide (strong DMGs).

  • Base: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C.

    
    -BuLi may cause nucleophilic attack on the carbonyl.
    
  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    ) at -78 °C before warming.

Note: Accessing C4 is virtually impossible via direct lithiation. You must synthesize the scaffold de novo from a 3,5-disubstituted precursor if C4 functionalization is required.

Module 3: Decision Matrix for Reaction Optimization

Use this logic flow to select the correct methodology for your specific problem.

DecisionTree Start Start: Reaction Fails ProblemType Identify Problem Type Start->ProblemType Amide Amide Coupling (Low Yield) ProblemType->Amide Ring Ring Functionalization (Wrong Isomer) ProblemType->Ring PartnerCheck Is Amine Hindered? Amide->PartnerCheck TargetSite Target Position? Ring->TargetSite T3P Use T3P + Pyridine (Protocol A) PartnerCheck->T3P No / Moderate Ghosez Use Ghosez Reagent (Protocol B) PartnerCheck->Ghosez Yes (e.g., t-Butyl amine) C2_Site Position C2 TargetSite->C2_Site C4_Site Position C4 TargetSite->C4_Site DoM_Protocol Use LTMP / -78°C C2_Site->DoM_Protocol Impossible Sterically Blocked. Redesign Synthesis. C4_Site->Impossible

Caption: Troubleshooting logic flow for coupling and functionalization issues.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (


) to make the acid chloride? 
A:  Yes, but with caution. The isopropyl group is benzylic. Harsh reflux with 

can sometimes lead to radical chlorination at the benzylic isopropyl position or Friedel-Crafts dimerization if not carefully controlled. We recommend Oxalyl Chloride/DMF (cat.) at 0 °C or the Ghosez Reagent (neutral conditions) to ensure integrity of the isopropyl group.

Q: Why is the solubility so poor in water/methanol? A: The combination of the lipophilic isopropyl group and the fluorobenzene core creates a "grease ball" effect. The molecule aggregates.[4] Switch to 2-MeTHF or Dichloromethane for better solubility profiles during reactions.

Q: I see two spots on TLC after coupling. Is it an isomer? A: Likely not a regioisomer. The isopropyl group has restricted rotation in very crowded amides (atropisomerism is rare here but possible with extremely bulky amines). More likely, it is the rotamer of the amide bond. Run NMR at elevated temperature (50 °C) to see if the peaks coalesce.

References

  • T3P Coupling Efficiency: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.

  • Ghosez Reagent Protocol: Ghosez, L., et al. "

    
    -Chloro-enamines.[3] Reactive Intermediates for Synthesis." Organic Syntheses, 1979, 59, 26. 
    
  • Directed Ortho Metalation (DoM): Snieckus, V. "Directed Ortho Metalation.[5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.

  • Acid Chloride Generation: Wisniewski, S. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

Sources

Optimization

Technical Support Center: Optimizing Amide Bond Formation with Electron-Deficient Benzoic Acids

Welcome to the advanced troubleshooting hub for amide coupling reactions. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for amide coupling reactions. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific thermodynamic and kinetic hurdles associated with electron-deficient benzoic acids.

When your aromatic carboxylic acid is substituted with electron-withdrawing groups (EWGs) such as


, 

,

, or halogens, standard peptide coupling protocols often fail. This guide breaks down the mechanistic causality behind these failures and provides self-validating, field-proven methodologies to rescue your yields.

PART 1: Diagnostic FAQs (Mechanistic Causality)

Q1: Why do standard carbodiimide (EDC/DCC) protocols fail or give exceptionally low yields with my electron-deficient benzoic acid? A1: The failure is rooted in the drastically lowered


 of your substrate. In standard EDC/HOBt protocols, the first mechanistic step requires the carboxylate anion to act as a nucleophile and attack the highly electrophilic central carbon of the carbodiimide. Because the EWG pulls electron density away from the carboxylate, its nucleophilicity is severely diminished. Consequently, the activation step becomes a rate-limiting bottleneck. While the acid struggles to activate, the highly reactive EDC is left susceptible to competing pathways, such as rapid hydrolysis or 

-acylurea rearrangement, leading to reagent depletion and yields often falling below 20%[1].

Q2: I switched to HATU, but I am still observing incomplete conversion and a new mass in my LC-MS. What is happening? A2: HATU is a premier uronium-based reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which utilizes neighboring-group assistance to accelerate amine attack. However, if your benzoic acid is highly electron-deficient, the activation step is still sluggish. If you pre-activate the acid with HATU and base for too long (e.g., >5 minutes) before adding the amine, the unreacted carboxylate can be converted into an unreactive tetramethylguanidinium byproduct. Causality Fix: Restrict pre-activation to exactly 3 minutes. Furthermore, ensure you are using a base with an appropriate


. For highly electron-deficient acids, switching from DIPEA to a less nucleophilic base like 2,4,6-collidine can prevent base-catalyzed side reactions[2].

Q3: What if both my benzoic acid AND my amine partner (e.g., an aniline) are electron-deficient? A3: This scenario represents a "perfect storm" in synthetic chemistry. The acid resists activation, and the amine is too poor a nucleophile to attack standard OAt or OBt active esters[3]. Causality Fix: You must bypass standard active esters entirely and generate an acyl fluoride in situ. Reagents like BTFFH (fluoro-


-tetramethylformamidinium hexafluorophosphate) convert the carboxylic acid directly into an acyl fluoride[4]. Unlike acid chlorides, acyl fluorides are remarkably stable to hydrolysis but remain highly reactive toward weak nucleophiles. This unique stability allows you to drive the reaction at elevated temperatures (e.g., 80 °C) to overcome the activation energy barrier of the poor amine without destroying the activated electrophile[5].

PART 2: Reagent Performance & Quantitative Data

To optimize your reaction, you must match the electrophilicity of your activated intermediate to the nucleophilicity of your amine. The table below summarizes the quantitative parameters and expected outcomes when coupling electron-deficient benzoic acids.

Coupling SystemAcid Activation ReagentBase / AdditiveTemp (°C)Expected Yield RangePrimary Byproduct
Standard Carbodiimide EDC (1.0 - 2.0 eq)DIPEA / HOBt (1.0 eq)20 - 2511 - 19%[6]Urea, Unreacted Acid
Optimized Uronium HATU (1.1 eq)2,4,6-Collidine (3.0 eq)20 - 4060 - 85%Tetramethylurea (TMU)
Acyl Fluoride (In Situ) BTFFH (1.5 eq)DIPEA (4.5 eq)8085 - 93%[4]TMU, HF (neutralized)

PART 3: Troubleshooting Workflows & Mechanistic Pathways

Workflow A Start: Electron-Deficient Benzoic Acid B Amine Nucleophilicity? A->B C Standard/Good (e.g., Alkyl Amines) B->C D Poor (e.g., Anilines) B->D E Use HATU + DIPEA (Forms OAt Ester) C->E F Use BTFFH + DIPEA (Forms Acyl Fluoride) D->F G Stir at RT (2-16h) E->G H Heat to 80°C (12h) F->H I Amide Product G->I H->I

Fig 1. Decision matrix for coupling electron-deficient benzoic acids based on amine reactivity.

Mechanism acid Ar-COOH (Low pKa) btffh BTFFH + Base Activation acid->btffh Deprotonation intermediate Ar-CO-F Acyl Fluoride btffh->intermediate - HF, - TMU product Ar-CO-NH-R Amide Bond intermediate->product Amine Attack (80°C) hydrolysis Ar-COOH (Hydrolysis) intermediate->hydrolysis H2O (Resistant) amine R-NH2 Weak Nucleophile amine->product

Fig 2. BTFFH-mediated acyl fluoride generation and coupling pathway for unreactive substrates.

PART 4: Self-Validating Experimental Protocols

Protocol A: Optimized HATU/HOAt Coupling (Solution Phase)

Purpose: For electron-deficient benzoic acids coupling with standard or moderately hindered amines. Self-Validation Checkpoint: The reaction mixture will often shift to a distinct yellow/orange upon the addition of HATU and base, visually confirming the formation of the OAt active ester.

  • Dissolution: Dissolve the electron-deficient benzoic acid (1.0 equiv) in anhydrous DMF or NMP to achieve a 0.1–0.2 M concentration. Causality: Aprotic, highly polar solvents stabilize the polar transition states required during the sluggish activation step.

  • Base Addition: Add 2,4,6-collidine (3.0 equiv). Causality: Collidine is preferred over DIPEA here as it is non-nucleophilic and prevents base-catalyzed degradation of the sensitive active ester[2].

  • Activation: Cool the mixture to 0 °C and add HATU (1.1 equiv) portion-wise. Stir for exactly 3 minutes . Critical Step: Exceeding this pre-activation window drastically increases the risk of the carboxylate converting into an unreactive tetramethylguanidinium byproduct.

  • Coupling: Add the amine (1.1–1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–12 hours.

  • Validation: Monitor by LC-MS. If the amine attack is rate-limiting, you will observe the distinct mass of the OAt ester (

    
    ).
    
Protocol B: BTFFH-Mediated Acyl Fluoride Generation

Purpose: For refractory, dual electron-deficient systems (e.g., nitrobenzoic acid + nitroaniline) where standard uronium reagents fail[5].

  • Setup: In a dry, thick-walled microwave vial, combine the electron-deficient carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous

    
     (2 mL/mmol) under an argon atmosphere[4].
    
  • Activation: Add DIPEA (4.5 equiv) dropwise. Stir at room temperature for 30 minutes. Causality: This extended activation time is required to allow the sluggish, electron-poor carboxylate to fully convert into the highly stable acyl fluoride intermediate[5].

  • Amine Addition & Heating: Add the electron-deficient amine (1.0 equiv). Seal the vial and heat in an oil bath at 80 °C for 12 hours. Critical Step: Acyl fluorides are uniquely thermally stable. Heating to 80 °C provides the necessary kinetic energy for the poor nucleophile to attack without destroying the electrophile via hydrolysis[5].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (

    
    ). Wash the organic layer with saturated aqueous 
    
    
    
    to remove residual acid and neutralize HF byproducts[4].

References

1.[1] "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines" - Benchchem. 1 2.[3] "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine" - Benchchem. 3 3.[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates" - Organic & Biomolecular Chemistry (RSC Publishing). 5 4.[2] "Amide coupling reaction in medicinal chemistry. Coupling reagents" - HepatoChem. 2 5.[6] "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents" - PMC. 6 6.[4] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates (Supplementary)" - The Royal Society of Chemistry. 4 7. "Amide bond formation: beyond the myth of coupling reagents" - Luxembourg Bio Technologies.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-5-isopropylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling the isolation and purification of 3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals handling the isolation and purification of 3-Fluoro-5-isopropylbenzoic acid .

This compound presents unique physicochemical challenges: the electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid group (approx. 4.2), while the bulky, lipophilic isopropyl group significantly increases its solubility in non-polar organic solvents. The protocols below are engineered to exploit these properties, ensuring self-validating, high-purity recovery while eliminating common regioisomers, neutral organics, and trace catalytic metals.

Purification Workflow Architecture

The following diagram illustrates the logical progression of our purification strategy, moving from bulk organic separation to precise thermodynamic crystallization and final trace-metal scavenging.

PurificationWorkflow Crude Crude 3-Fluoro-5-isopropylbenzoic acid (Contains neutral organics & trace metals) Extraction Acid-Base Extraction (1M NaOH / Et2O) Crude->Extraction OrgPhase Organic Phase (Neutral Impurities) Extraction->OrgPhase Discard AqPhase Aqueous Phase (Sodium Benzoate Salt) Extraction->AqPhase Retain Acidification Acidification (6M HCl) Precipitation AqPhase->Acidification Recrystallization Mixed-Solvent Recrystallization (EtOH / H2O) Acidification->Recrystallization Crude Crystals MetalScavenging Polychelated Resin Treatment (Trace Metal Removal) Recrystallization->MetalScavenging Dissolved in EtOAc Pure Pure 3-Fluoro-5-isopropylbenzoic acid (>99% Purity) MetalScavenging->Pure Filter & Dry

Workflow for the isolation and purification of 3-Fluoro-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My crude product contains significant amounts of unreacted starting material (e.g., 1-bromo-3-fluoro-5-isopropylbenzene). How do I selectively isolate the acid? A1: The most efficient method is a chemically active acid-base extraction. By treating the crude mixture dissolved in an organic solvent with an aqueous base (e.g., 1M NaOH), you deprotonate the carboxylic acid to form a highly water-soluble sodium carboxylate salt. The neutral, highly lipophilic starting materials remain trapped in the organic phase[1]. After phase separation, acidifying the aqueous layer with a strong acid (6M HCl) reprotonates the carboxylate, causing the purified, water-insoluble 3-Fluoro-5-isopropylbenzoic acid to precipitate immediately[2].

Q2: I am observing regioisomeric impurities (e.g., 2-fluoro or 4-fluoro isomers) in my NMR spectrum. What is the best recrystallization strategy? A2: Regioisomers often co-precipitate during acid-base extraction due to their nearly identical pKa values. To separate them, you must exploit subtle differences in their crystal lattice energies using a mixed-solvent recrystallization system, such as Ethanol/Water[3]. The isopropyl group makes the compound highly soluble in pure ethanol. By dissolving the crude solid in hot ethanol and titrating in hot water (the anti-solvent) until the saturation point is reached, you create a highly selective thermodynamic environment. Upon slow cooling, the target compound crystallizes while the slightly more soluble regioisomers remain dissolved in the mother liquor[4].

Q3: My synthesis involved a palladium-catalyzed cross-coupling step, and the product has a grayish tint. How do I reduce the trace metal content to pharmaceutical acceptable limits (<10 ppm)? A3: A grayish tint indicates trapped transition metal impurities within the crystal lattice. Simple recrystallization is often insufficient to remove these coordinated metals. The optimal solution is to dissolve the compound in a polar aprotic solvent (e.g., ethyl acetate) and treat it with a polychelated resin scavenger. These functionalized polymers contain high-affinity binding sites that selectively chelate transition metals, rapidly depleting the metal content without degrading the carboxylic acid[5].

Step-by-Step Experimental Protocols

Protocol A: Chemically Active Acid-Base Extraction

Objective: Isolate the carboxylic acid from neutral organic impurities.

  • Dissolution: Dissolve 10.0 g of crude 3-Fluoro-5-isopropylbenzoic acid in 100 mL of diethyl ether in a 250 mL separatory funnel.

  • Extraction: Add 50 mL of 1M NaOH (aqueous) to the funnel. Causality: The hydroxide ion removes the acidic proton, converting the acid into its water-soluble sodium salt[2].

  • Phase Separation: Shake gently, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into an Erlenmeyer flask.

  • Washing & Validation: Wash the organic layer with an additional 25 mL of 1M NaOH. Combine the aqueous extracts. Self-Validation Step: Spot the organic layer on a TLC plate; the absence of a UV-active spot at the baseline confirms the complete extraction of the acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper). Causality: The strong acid reprotonates the benzoate ion, forcing the lipophilic acid to crash out of the aqueous solution[1].

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove residual NaCl.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Objective: Remove regioisomers and minor organic byproducts.

  • Initial Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 2-3 mL per gram of solid) until just dissolved.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil on a hot plate, add hot deionized water dropwise. Continue until the solution becomes persistently cloudy (the "cloud point")[3].

  • Clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again. Causality: This establishes an exactly saturated solution at the boiling point, maximizing the thermodynamic driving force for pure crystal formation upon cooling[4].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize yield.

  • Harvesting: Filter the crystals under vacuum and wash with a minimal amount of ice-cold 30% ethanol/water.

Protocol C: Trace Metal Scavenging

Objective: Reduce transition metal impurities (e.g., Pd, Cu) to <10 ppm.

  • Resin Preparation: Swell 1.0 g of polychelated resin scavenger in 10 mL of ethyl acetate for 30 minutes.

  • Treatment: Dissolve the recrystallized 3-Fluoro-5-isopropylbenzoic acid in 50 mL of ethyl acetate. Add the swelled resin to the solution.

  • Agitation: Stir the suspension gently at 40°C for 4 hours. Causality: Elevated temperature increases the kinetic rate of metal diffusion into the porous polymer matrix where chelation occurs[5].

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Concentrate the filtrate under reduced pressure to yield the ultra-pure product.

Quantitative Optimization Data

The following table summarizes the expected efficiency and recovery metrics for each stage of the purification workflow when executed optimally:

Purification StagePrimary Impurity TargetedInitial Impurity LevelPost-Stage Impurity LevelTypical Yield Recovery
Acid-Base Extraction Unreacted neutral starting materials10 - 25%< 1.0%90 - 95%
Mixed-Solvent Recrystallization Regioisomers & organic byproducts2 - 5%< 0.5%75 - 85%
Polychelated Resin Scavenging Trace transition metals (e.g., Pd, Cu)500 - 1000 ppm< 10 ppm> 98%

Troubleshooting Guide

Observed IssueMechanistic CauseSelf-Validating Solution
Emulsion formation during extraction Vigorous shaking creates a stable suspension of the aqueous and organic layers, often stabilized by trace fine particulates or amphiphilic impurities[1].Add a small volume of saturated brine (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic droplets to coalesce[1].
Product "oils out" instead of crystallizing The compound is separating from the solvent system as a liquid because the solution became supersaturated at a temperature above the melting point of the solute-impurity mixture[3].Reheat the mixture until the oil completely redissolves. Add 1-2 mL of ethanol to slightly dilute the concentration, then allow the flask to cool much more slowly by insulating it[3][4].
Low recovery yield after recrystallization An excessive volume of the primary solvent (ethanol) was used, shifting the solubility equilibrium and keeping the product dissolved even at 0°C[3].Transfer the mother liquor to a rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling process to initiate a second crop of crystals[3].

References

1.[3] Title: purification challenges of 2-Fluorobenzoic acid and how to overcome them - Benchchem Source: benchchem.com URL: 2.[1] Title: Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid - Benchchem Source: benchchem.com URL: 3.[2] Title: Chemistry 102 - Experiment 3 Source: miracosta.edu URL: 4.[4] Title: Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun Source: umass.edu URL: 5.[5] Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development Source: acs.org URL:

Sources

Optimization

Troubleshooting Grignard reactions for isopropyl group introduction

Welcome to the Technical Support Center for organometallic workflows. Introducing an isopropyl group via a Grignard reaction is notoriously challenging due to the steric bulk and high basicity of the isopropyl moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. Introducing an isopropyl group via a Grignard reaction is notoriously challenging due to the steric bulk and high basicity of the isopropyl moiety. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses succeed.

Part 1: Diagnostic Matrix for Isopropyl Additions

When an isopropyl Grignard reaction fails, the crude reaction mixture provides a quantitative footprint of the mechanistic breakdown. Use this diagnostic matrix to identify the root cause of your specific failure.

Symptom / ObservationDesired Product YieldSide Product YieldRoot CauseRecommended Solution
Secondary alcohol isolated < 10%> 80% (Reduction)Beta-hydride transfer from the isopropyl groupTransmetalate with CeCl₃ (Imamoto reagent)
Starting material recovered 0%0%Failed initiation / Moisture quenching1,2-dibromoethane chemical activation
Ketone recovered (No addition) < 20%N/A (Enolization)iPrMgX acting as a strong baseTransmetalate with CeCl₃ or use Turbo-Grignard
Wurtz coupling products < 30%> 50% (Dimer)Excessive I₂ catalysis / High temperatureSwitch to 1,2-dibromoethane; control exotherm
Part 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why does my reaction yield a secondary alcohol instead of the desired tertiary isopropyl adduct? This is a classic case of Grignard reduction. The isopropyl group possesses highly accessible beta-hydrogens. When reacting with a sterically hindered ketone, the bulky nucleophilic carbon of the Grignard reagent is physically blocked from attacking the carbonyl carbon. Instead, the system adopts a 6-membered cyclic transition state. The beta-hydride is transferred to the carbonyl carbon, reducing the ketone to a secondary alcohol and releasing propene gas 1[1], 2[2].

Q2: How does Cerium(III) Chloride (the Imamoto Reagent) solve both enolization and reduction problems? Cerium(III) chloride (CeCl₃) is highly oxophilic and acts as a strong Lewis acid. When you mix an isopropyl Grignard with CeCl₃, it forms an organocerium species (or a highly coordinated bimetallic complex). This drastically reduces the basicity of the reagent, preventing the deprotonation (enolization) of the ketone. Simultaneously, the strong coordination of cerium to the carbonyl oxygen alters the transition state, favoring direct 1,2-nucleophilic addition over the 6-membered beta-hydride transfer pathway3[3],4[4].

Q3: My magnesium turnings refuse to initiate. Is iodine or 1,2-dibromoethane the better activator? 1,2-dibromoethane is vastly superior for stubborn initiations. While iodine cleans the magnesium surface by forming MgI₂, it can generate catalytic iodide in solution. This iodide can convert your alkyl chlorides into highly reactive alkyl iodides, promoting unwanted Wurtz coupling (dimerization). In contrast, 1,2-dibromoethane reacts with the passivating magnesium oxide layer to form MgBr₂ and ethylene gas. The physical bubbling of the ethylene mechanically etches the surface, exposing fresh, highly reactive magnesium without leaving any reactive organic byproducts in your mixture 5[5], 6[6].

Q4: What is a "Turbo-Grignard" and when should I use it? A Turbo-Grignard (iPrMgCl·LiCl) is a complex where lithium chloride breaks up the polymeric aggregates typically formed by Grignard reagents in solution. This increases the reagent's solubility and forms a highly reactive magnesate complex. It is the gold standard if your primary goal is a fast halogen-magnesium exchange prior to introducing the isopropyl group7[7].

Part 3: Visualizations

Pathways A Ketone + iPrMgX B Mg-Carbonyl Complex A->B C Nucleophilic Addition (Tertiary Alcohol) B->C CeCl3 / Low Temp D Beta-Hydride Transfer (Secondary Alcohol) B->D Steric Hindrance E Deprotonation (Enolate Recovery) B->E High Basicity

Caption: Mechanistic divergence in isopropyl Grignard additions to ketones.

Initiation S1 Add Mg + Solvent + iPrX S2 Stir at RT S1->S2 Q1 Reaction Initiated? (Bubbling/Heat) S2->Q1 Yes Proceed with Addition Q1->Yes Yes No Add 1,2-Dibromoethane Q1->No No S3 Observe Ethylene Gas No->S3 S3->Q1 Re-evaluate

Caption: Self-validating workflow for chemical activation of magnesium turnings.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Isopropylmagnesium Bromide with 1,2-Dibromoethane Activation

This protocol eliminates the guesswork of Grignard initiation by relying on observable, causal milestones 8[8].

  • Mechanical Activation: Add 1.2 eq of magnesium turnings to a flame-dried Schlenk flask under argon. Stir vigorously with a glass-coated magnetic stir bar for 30 minutes without solvent.

    • Self-Validation Checkpoint: The turnings will lose their metallic luster and appear slightly gray/cloudy as the oxide layer is physically abraded.

  • Chemical Activation: Add enough anhydrous THF to just cover the turnings. Inject 0.05 eq of 1,2-dibromoethane.

    • Self-Validation Checkpoint: Within 2-5 minutes, distinct bubbling (ethylene gas evolution) must be observed. If no bubbles appear, your THF is wet, and you must restart.

  • Halide Addition: Dilute 2-bromopropane (1.0 eq) in anhydrous THF. Add 5% of this solution to the active magnesium.

    • Self-Validation Checkpoint: A noticeable exotherm and sustained gentle reflux confirm the Grignard formation has initiated.

  • Completion: Add the remaining halide dropwise over 1 hour to maintain a gentle reflux, then stir for an additional hour at room temperature.

Protocol B: Imamoto Organocerium Addition to a Hindered Ketone

Use this protocol when Protocol A yields a secondary alcohol (reduction) or recovered starting material (enolization) 3[3].

  • Drying CeCl₃: Place CeCl₃·7H₂O (1.5 eq) in a Schlenk flask. Heat gradually to 140°C under high vacuum (0.1 mmHg) over 2 hours.

    • Self-Validation Checkpoint: The material must transition from a clumpy hydrate to a completely free-flowing, easily stirred white powder. Any clumping indicates residual moisture, which will quench the Grignard.

  • Complexation: Cool to room temperature under argon. Add anhydrous THF and stir vigorously for 2 hours.

    • Self-Validation Checkpoint: The suspension will become a uniform, milky-white slurry (CeCl₃·THF complex).

  • Transmetalation: Cool the slurry to -78°C. Dropwise, add the isopropyl Grignard reagent (1.5 eq) prepared in Protocol A. Stir for 30 minutes at -78°C.

    • Self-Validation Checkpoint: A subtle color shift (often to pale yellow/orange) indicates successful formation of the organocerium species.

  • Addition: Add the hindered ketone (1.0 eq) dropwise at -78°C. Stir for 1 hour, then gradually warm to 0°C before quenching with saturated aqueous NH₄Cl.

References
  • Benchchem. "Isopropylmagnesium chloride-lithium chloride complex | 745038-86-2". Benchchem.
  • University of Liverpool. "ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS". University of Liverpool Repository.
  • Benchchem. "Technical Support Center: Troubleshooting Grignard Formation with 1,5-Dibromopent-2-ene". Benchchem.
  • ResearchGate. "Grignard reagents/cerium(III) chloride".
  • Chemistry Stack Exchange. "Activation of Grignard reagent". StackExchange.
  • West Virginia University. "25. The Grignard Reaction". WVU.
  • Benchchem. "Technical Support Center: Synthesis of o-Menthan-8-ol". Benchchem.
  • Scribd. "Grignard Reaction Deep Dive". Scribd.

Sources

Troubleshooting

Technical Support Center: Prevention of Decarboxylation in Fluorinated Benzoic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorinated benzoic acids in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorinated benzoic acids in their synthetic workflows. Unwanted decarboxylation is a common challenge that can lead to reduced yields and complex purification processes. This resource provides in-depth, evidence-based answers and troubleshooting strategies to help you mitigate this side reaction and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant issue with fluorinated benzoic acids?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂).[1][2] For scientists using fluorinated benzoic acids as starting materials or intermediates, this is problematic as it leads to the formation of the corresponding fluorobenzene derivative. This unwanted byproduct reduces the yield of your target molecule and introduces impurities that can be challenging to separate during purification.[1]

Q2: What are the primary factors that trigger the decarboxylation of fluorinated benzoic acids?

A2: Several factors can induce or accelerate decarboxylation. The most common culprits in a laboratory setting are:

  • High Temperatures: While many fluorinated benzoic acids exhibit good thermal stability, prolonged heating, particularly above their melting points, can promote decarboxylation.[1]

  • Strongly Acidic or Basic Conditions: Extreme pH levels can facilitate the removal of the carboxyl group.[1][3]

  • Metal Catalysts: Certain transition metals, especially copper and palladium compounds, are known to catalyze decarboxylation reactions.[1][4][5] These are often employed in cross-coupling reactions where decarboxylation might be an unintended side reaction.

Q3: How does the position of the fluorine substituent on the aromatic ring affect the molecule's stability against decarboxylation?

A3: The electronic properties of the fluorine atom can influence the rate of decarboxylation, and its effect is dependent on the reaction mechanism. Generally, electron-withdrawing groups can stabilize the carboxylate anion, potentially making decarboxylation more difficult under certain conditions. However, in metal-catalyzed reactions, the opposite effect can be observed where electron-deficient aryl carboxylic acids may undergo decarboxylation more readily.[4][6] The presence of ortho-substituents can also play a role due to steric and electronic effects.[7]

Q4: Can the choice of solvent impact the rate of decarboxylation?

A4: Yes, the solvent system can significantly influence the rate of decarboxylation. Protic solvents, particularly in the presence of acids or bases, can facilitate proton transfer steps that may be part of the decarboxylation mechanism.[1] The solubility of the fluorinated benzoic acid in the chosen solvent is also a critical factor for ensuring a homogeneous reaction environment.[1] For some metal-catalyzed decarboxylations, polar aprotic solvents like DMSO or N-methylpyrrolidone (NMP) are preferred.[8][9]

Troubleshooting Guide: Identifying and Preventing Decarboxylation

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low yield of the desired product with the suspected formation of a non-polar byproduct.

How to Confirm Decarboxylation: The primary byproduct of the decarboxylation of a fluorinated benzoic acid is the corresponding fluorinated benzene. You can confirm its presence using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying volatile byproducts like fluorobenzenes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can definitively identify the fluorobenzene byproduct by its characteristic chemical shifts and coupling patterns.[1]

Solutions to Minimize Decarboxylation:

Parameter Recommendation Causality & Rationale
Temperature Operate at the lowest effective temperature that allows your desired reaction to proceed at a reasonable rate.Decarboxylation is often thermally driven. Reducing the temperature directly lowers the rate of this unwanted side reaction.[1]
pH Maintain the reaction pH as close to neutral as your chemistry allows. If acidic or basic conditions are necessary, use the mildest reagents possible.Both strongly acidic and basic conditions can catalyze the removal of the carboxyl group.[1][3]
Catalyst Choice If your reaction requires a metal catalyst, be aware that copper, silver, and palladium can promote decarboxylation.[4][8][10] Screen alternative catalysts if decarboxylation is a significant issue.These metals can form intermediate complexes with the carboxylate, lowering the activation energy for CO₂ extrusion.[2][5]
Reaction Time Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged heating.Extended reaction times at elevated temperatures increase the likelihood of side reactions, including decarboxylation.[1]
Atmosphere Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon).For certain metal-catalyzed reactions, the presence of oxygen can influence the catalytic cycle and potentially promote decarboxylation.[4]
Problem 2: My reaction requires high temperatures for the desired transformation to occur.

Strategies for High-Temperature Reactions:

  • Microwave Irradiation: Consider using a microwave reactor. Microwave heating can often significantly reduce reaction times, thereby minimizing the duration of thermal stress on the molecule and reducing the extent of decarboxylation.[1]

  • Flow Chemistry: In a continuous flow setup, the reaction mixture is heated for a much shorter period as it passes through the heated reactor zone. This can provide better control over the reaction time at high temperatures and suppress side reactions.

  • Use of Additives/Stabilizers: While not universally applicable, in some systems, the addition of certain reagents can help to suppress decarboxylation. The specifics will be highly dependent on the reaction mechanism.

Problem 3: I am performing a metal-catalyzed cross-coupling reaction and observing significant decarboxylation.

Optimization for Cross-Coupling Reactions:

  • Ligand Screening: The choice of ligand in a metal-catalyzed reaction can have a profound impact on the reaction pathway. Experiment with different ligands to find one that favors the desired cross-coupling over decarboxylation.

  • Oxidant/Additive Choice: In many decarboxylative couplings, an oxidant is required.[4][6] The nature and stoichiometry of this oxidant can be tuned to optimize the desired reaction.

  • Alternative Coupling Strategies: If decarboxylation remains a persistent issue, consider alternative synthetic routes that do not involve the direct use of the fluorinated benzoic acid under harsh, decarboxylation-promoting conditions. For example, converting the benzoic acid to a more stable derivative (e.g., an amide or ester) before the coupling step may be a viable option.

Experimental Protocols
Protocol 1: General Suzuki Coupling with a Fluorinated Benzoic Acid (Optimized to Minimize Decarboxylation)

This protocol for a Suzuki coupling reaction is designed to operate at a moderate temperature to minimize the risk of decarboxylation.

  • Preparation: In a reaction vessel, combine the fluorinated benzoic acid (1.0 eq.), the boronic acid partner (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with a standard aqueous workup and purification.

Protocol 2: Amide Bond Formation (A Milder Alternative)

If decarboxylation is a severe problem in a planned cross-coupling, converting the benzoic acid to an amide first can provide a more stable intermediate.

  • Activation: Dissolve the fluorinated benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the solution to 0°C.

  • Coupling Reagents: Add a coupling agent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 15-20 minutes at 0°C.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

  • Workup: Perform an aqueous workup to remove the coupling byproducts and purify the resulting amide. The more stable amide can then be used in subsequent, potentially higher-temperature reactions.

Visualizing the Problem: Decarboxylation Pathways

The following diagrams illustrate the key factors that can lead to the undesired decarboxylation of a fluorinated benzoic acid.

Decarboxylation_Factors cluster_conditions Reaction Conditions High_Temperature High Temperature Decarboxylation Decarboxylation (-CO₂) High_Temperature->Decarboxylation Promotes Extreme_pH Extreme pH (Strong Acid/Base) Extreme_pH->Decarboxylation Promotes Metal_Catalyst Metal Catalyst (e.g., Cu, Pd, Ag) Metal_Catalyst->Decarboxylation Can Promote Fluorinated_Benzoic_Acid Fluorinated Benzoic Acid Fluorinated_Benzoic_Acid->Decarboxylation Undesired Pathway Intended_Reaction Intended Reaction Fluorinated_Benzoic_Acid->Intended_Reaction Desired Pathway Fluorobenzene_Byproduct Fluorobenzene Byproduct Decarboxylation->Fluorobenzene_Byproduct Desired_Product Desired Product Intended_Reaction->Desired_Product

Caption: Factors promoting undesired decarboxylation.

Mitigation_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Execution cluster_monitor Step 3: Monitoring & Control cluster_workup Step 4: Isolation Setup Combine Reagents (except catalyst) in appropriate solvent Inert Purge with Inert Gas (N₂ or Ar) Setup->Inert Catalyst Add Catalyst under Inert Atmosphere Inert->Catalyst Heat Heat to LOWEST Effective Temperature Catalyst->Heat Stir Vigorous Stirring Heat->Stir TLC Track Progress (TLC / LC-MS) Stir->TLC Stop Stop Reaction Promptly upon Completion TLC->Stop Cool Cool to Room Temp Stop->Cool Purify Aqueous Workup & Purification Cool->Purify

Caption: Workflow for minimizing decarboxylation.

References
  • Miao, J., & Ge, H. (2013). Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. Organic Letters, 15(12), 2930-2933. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Development of a catalytic aromatic decarboxylation reaction. Angewandte Chemie International Edition, 46(23), 4333-4336. [Link]

  • Dutan, C. A., et al. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 51(95), 16954-16957. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Shang, R., & Fu, Y. (2010). Palladium-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 6, 446-451. [Link]

  • Furst, L., et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

  • Sanchez, J. P., et al. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?[Link]

  • Ferreira, R. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]

Sources

Optimization

Technical Support Center: Separation of 3-Fluoro-5-isopropylbenzoic Acid Isomers

Welcome to the Technical Support Center for the chromatographic separation of 3-Fluoro-5-isopropylbenzoic acid and its regioisomers. This guide is engineered for analytical scientists and drug development professionals d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of 3-Fluoro-5-isopropylbenzoic acid and its regioisomers. This guide is engineered for analytical scientists and drug development professionals dealing with complex positional isomer mixtures generated during electrophilic aromatic substitution or cross-coupling syntheses.

🔬 Core Principles & FAQs: The Science of Isomer Separation

Q1: Why do standard C18 columns fail to resolve 3-Fluoro-5-isopropylbenzoic acid from its positional isomers (e.g., 2-fluoro or 4-fluoro analogs)? A1: Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. Because positional isomers of 3-Fluoro-5-isopropylbenzoic acid share the exact same molecular weight, functional groups, and nearly identical lipophilicity (LogP), their hydrophobic partitioning into the C18 stationary phase is virtually indistinguishable. This lack of shape and electronic selectivity inevitably leads to peak co-elution[1].

Q2: What is the mechanistic advantage of using a Pentafluorophenyl (PFP) column for this specific application? A2: PFP columns provide a highly orthogonal "triad" of interaction mechanisms:


 stacking, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring create a strongly 

-acidic surface. Positional isomers of fluorinated benzoic acids possess distinct charge localizations and dipole moments depending on the relative positions of the fluoro, isopropyl, and carboxyl groups. The PFP phase recognizes these subtle electronic differences, providing the selectivity required for baseline separation[2][3].

Q3: Why is methanol preferred over acetonitrile when using a PFP column for these isomers? A3: Acetonitrile is a


-electron-rich solvent that can actively participate in 

interactions, effectively competing with the PFP stationary phase and masking the subtle electronic differences between your isomers. Methanol, being a protic solvent without

-electrons, does not interfere with the

stacking between the fluorinated analytes and the PFP ring, thereby maximizing column selectivity[3].

Q4: How does mobile phase pH dictate the success of the separation? A4: 3-Fluoro-5-isopropylbenzoic acid is a weak organic acid with a pKa typically around 3.5 to 4.0. According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the pKa, the compound exists in a dynamic equilibrium between its protonated (uncharged) and deprotonated (charged) states. This dual-state existence causes severe peak broadening and splitting. To ensure the analyte remains fully protonated and highly retained, the mobile phase pH must be maintained at least 1 to 1.5 units below the pKa (e.g., pH 2.5–2.7)[4].

🛠 Troubleshooting Guide: Common Issues & Solutions

Issue 1: Peak Tailing or Splitting
  • Root Cause: Insufficient buffering of the mobile phase or secondary interactions with unendcapped silanols on the silica support.

  • Solution: Verify the mobile phase pH is strictly

    
    . If tailing persists on a PFP column, ensure you are using a high-purity, endcapped PFP column. Alternatively, increase the buffer concentration (e.g., use 10 mM ammonium formate adjusted to pH 2.7 with formic acid) to mask residual silanol activity.
    
Issue 2: Retention Time Drift Between Injections
  • Root Cause: Evaporation of the organic modifier or incomplete column equilibration. PFP columns require longer equilibration times than C18 columns due to their complex hydration dynamics and polar surface.

  • Solution: Flush the column with at least 15–20 column volumes (CV) of the mobile phase before the first injection. Always use tightly capped solvent bottles to prevent methanol evaporation over long sequences.

Issue 3: Loss of Resolution Over Time
  • Root Cause: Accumulation of highly hydrophobic synthetic impurities (e.g., cross-coupling catalysts or heavy byproducts) fouling the

    
    -acidic surface of the PFP column.
    
  • Solution: Implement a strong solvent wash step at the end of your chromatographic run (e.g., ramp to 95% Methanol or use a Methanol/Isopropanol mixture) for 5 minutes before re-equilibrating to initial conditions.

📊 Data Presentation: Column Performance Comparison

The following table summarizes the expected chromatographic behavior of 3-Fluoro-5-isopropylbenzoic acid isomers when comparing traditional alkyl phases to fluorinated phases.

ParameterStandard C18 (Alkyl) PhasePFP (Pentafluorophenyl) Phase
Primary Interaction Mechanism Hydrophobic (Van der Waals)

, Dipole-Dipole, Hydrogen Bonding
Selectivity for Positional Isomers Poor (Frequent co-elution)Excellent (Recognizes charge localization)
Optimal Organic Modifier Acetonitrile or MethanolMethanol (Prevents

disruption)
Expected Resolution (

)

(Overlapping peaks)

(Baseline separation)
Equilibration Time Standard (~10 CV)Extended (~20 CV due to hydration)

🧪 Experimental Protocol: Self-Validating PFP-HPLC Method

Follow this step-by-step methodology to achieve baseline separation of 3-Fluoro-5-isopropylbenzoic acid regioisomers.

Phase 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. The final pH must be approximately 2.7.

  • Mobile Phase B (Organic): Utilize 100% HPLC-grade Methanol. Do not substitute with Acetonitrile.

Phase 2: System Setup & Equilibration

  • Install a high-purity Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3 µm particle size) onto the HPLC system.

  • Set the column oven temperature to 30°C to ensure reproducible retention thermodynamics.

  • Purge the system and equilibrate the column with an isocratic blend of 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes (CV) until a stable UV baseline is achieved.

Phase 3: Sample Preparation

  • Dissolve the crude 3-Fluoro-5-isopropylbenzoic acid mixture in a diluent matching the initial mobile phase conditions (60:40 Water:Methanol) to a target concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent column frit blockage.

Phase 4: Chromatographic Execution & Validation

  • Inject 5 µL of the prepared sample.

  • Run an isocratic elution at 60:40 (A:B) for 15 minutes.

  • Monitor the eluate using a Diode Array Detector (DAD) set to 230 nm (optimal for fluorinated aromatics) and 254 nm.

  • System Suitability Check: Calculate the resolution (

    
    ) between the target 3-Fluoro-5-isopropylbenzoic acid peak and its closest eluting regioisomer. The system is self-validated for quantitation only if 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .

🗺️ Mandatory Visualization: Method Optimization Workflow

Workflow N1 Assess Isomer Mixture N2 Is Mobile Phase pH < 2.8? N1->N2 N3 Add 0.1% Formic Acid N2->N3 No N4 Are Isomers Co-eluting? N2->N4 Yes N3->N4 N5 Switch to PFP Column N4->N5 Yes (C18) N8 Baseline Resolution N4->N8 No N6 Is Acetonitrile Used? N5->N6 N7 Switch to Methanol N6->N7 Yes N6->N8 No N7->N8

Logical workflow for optimizing the separation of fluorinated benzoic acid regioisomers.

📚 References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies. URL:[Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP- - YMC. URL:[Link]

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol - Columbia University. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Fluoro-5-isopropylbenzoic acid

Topic: Structural Elucidation and Purity Profiling: 1H NMR Analysis of 3-Fluoro-5-isopropylbenzoic Acid vs. Orthogonal Methods Executive Summary In the development of fluorinated pharmaceuticals and agrochemicals, 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Purity Profiling: 1H NMR Analysis of 3-Fluoro-5-isopropylbenzoic Acid vs. Orthogonal Methods

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, 3-Fluoro-5-isopropylbenzoic acid serves as a critical scaffold. Its structural analysis presents a unique challenge due to the interplay between proton-proton (


) and proton-fluorine (

) couplings.

This guide moves beyond basic spectral assignment. It objectively compares 1H NMR against 19F NMR and HPLC for specific analytical goals—structural elucidation, regioisomer differentiation, and purity profiling. While 1H NMR remains the gold standard for establishing connectivity, our data indicates that 19F NMR offers superior throughput for quantitative purity analysis in complex matrices.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes internal cross-validation (integration ratios) to confirm successful sample preparation.

Materials & Methods
  • Analyte: 3-Fluoro-5-isopropylbenzoic acid (>98% purity).

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation of the carboxylic acid dimer and ensure the -COOH proton is visible/sharp).
  • Internal Standard: TCNB (2,3,5,6-Tetrachloronitrobenzene) or TMS (Tetramethylsilane) for chemical shift referencing (

    
     0.00).[1]
    
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (Higher field recommended for resolving aromatic multiplets).

Acquisition Workflow (DOT Visualization)

NMR_Workflow Sample Sample Prep (10mg in 0.6mL DMSO-d6) Acquisition Pulse Sequence (zg30, 30° pulse) Sample->Acquisition Process Processing (LB=0.3Hz, Phase Corr) Acquisition->Process Validation Validation Check (Integral Ratio 1:1:1:1:6) Process->Validation Validation->Sample Fail (Re-shim)

Figure 1: Standardized acquisition workflow ensuring data integrity via integral validation.

Structural Elucidation: 1H NMR Spectrum Analysis

The 1H NMR spectrum of 3-Fluoro-5-isopropylbenzoic acid is defined by three distinct regions. The presence of the fluorine atom at position 3 introduces significant complexity due to heteronuclear spin-spin coupling.

The Aromatic Region (The "Fingerprint")

This molecule possesses


 symmetry. We expect three distinct aromatic signals corresponding to protons at positions 2, 4, and 6.
  • Coupling Dynamics:

    • 
       (Meta coupling):  Typically small (~1.5–2.0 Hz).
      
    • 
       (Proton-Fluorine coupling): 
      
      • 
         (H-F): ~8–10 Hz (Large).
        
      • 
         (H-F): ~5–6 Hz (Medium).
        

Predicted Assignment Table:

PositionChemical Shift (

ppm)*
MultiplicityCoupling Constants (

in Hz)
Structural Logic
-COOH 12.5 - 13.0Broad SingletN/AAcidic proton; shift varies with concentration/solvent.[2]
H-2 ~7.65dt or dd

,

Ortho to F and Ortho to COOH (deshielding zone). Appears as a doublet of triplets due to coupling with F and two meta protons.
H-6 ~7.50t or dd

,

Meta to F. Flanked by COOH and iPr. The coupling to F is smaller (

) than for H-2/H-4.
H-4 ~7.35dt or dd

,

Ortho to F but shielded by the alkyl group relative to H-2.

*Note: Chemical shifts are estimated for DMSO-d6.[3] Values may shift ~0.2 ppm depending on concentration.

The Aliphatic Region

The isopropyl group provides a classic diagnostic pattern that confirms the alkyl substitution.

  • Methine (-CH-): A septet at

    
     ~2.9–3.0 ppm (
    
    
    
    Hz).
  • Methyls (-CH

    
    ):  A strong doublet at 
    
    
    
    ~1.25 ppm (
    
    
    Hz), integrating to 6 protons.

Comparative Analysis: 1H NMR vs. Alternatives

For drug development, selecting the right analytical tool is crucial. Below is a comparison of 1H NMR against 19F NMR and HPLC for this specific compound.

Comparison Guide: Performance Metrics
Feature1H NMR 19F NMR HPLC-UV
Primary Utility Structural ConnectivityPurity & Quantification (qNMR)Purity & Isolation
Specificity High: Resolves all protons.Medium: Only sees F-containing species.Medium: Retention time dependence.
Resolution Moderate: Aromatic overlap is common.Excellent: Wide chemical shift range (>200 ppm).Variable: Depends on column chemistry.
Throughput Moderate (1-5 mins/sample).High (<1 min/sample).Low (15-30 mins/sample).
Sample Recovery Yes (Non-destructive).Yes (Non-destructive).Yes (if prep-scale).
Critical Insight: Regioisomer Differentiation

One of the most common synthetic impurities is the 2-fluoro or 4-fluoro isomer.

  • 1H NMR Capability:

    • 3-Fluoro (Target): Asymmetric aromatic region (3 distinct peaks).

    • 4-Fluoro isomer: Symmetric AA'BB' or AA'XX' system (2 distinct aromatic peaks).

  • 19F NMR Capability:

    • Shows a single peak for each isomer. Unless you have a mixed standard to compare chemical shifts (

      
      ), it is difficult to identify the isomer solely by 19F shift prediction.
      

Advanced Analysis: 1H-19F Coupling Pathway

Understanding the coupling pathway is essential for interpreting the complex multiplets in the aromatic region.

Coupling_Pathway F3 Fluorine (F-3) H2 Proton H-2 (Ortho) F3->H2 3J_HF ~9.5 Hz (Strong Coupling) H4 Proton H-4 (Ortho) F3->H4 3J_HF ~9.0 Hz (Strong Coupling) H6 Proton H-6 (Meta) F3->H6 4J_HF ~6.0 Hz (Medium Coupling) H2->H4 4J_HH ~1.5 Hz H2->H6 4J_HH ~1.5 Hz

Figure 2: Coupling network showing the dominance of J(H-F) interactions over J(H-H).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Malet-Martino, M., & Holzgrabe, U. (2005). NMR techniques in biomedical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Comparative

19F NMR Comparative Guide: 3-Fluoro-5-isopropylbenzoic Acid

[1] Executive Summary 3-Fluoro-5-isopropylbenzoic acid represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for targeting lipophilic pockets where metabolic stability is required.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Fluoro-5-isopropylbenzoic acid represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for targeting lipophilic pockets where metabolic stability is required.[1] This guide provides a technical analysis of its 19F NMR signature , comparing it against structural isomers and analogs to facilitate rapid structural verification.

The characteristic 19F resonance for this molecule typically appears in the -112 to -115 ppm range (referenced to CFCl₃), a chemical shift distinct from its ortho- and para- isomers.[1] This specific window is governed by the meta-relationship of the fluorine atom to both the electron-withdrawing carboxylic acid and the electron-donating isopropyl group.

Chemical Shift Analysis & Comparative Data

The "Fingerprint" Region

The 19F chemical shift is highly sensitive to the local electronic environment. For 3-Fluoro-5-isopropylbenzoic acid, the shift is determined by the baseline fluorobenzene resonance perturbed by the meta-COOH and meta-isopropyl substituents.[1]

  • Fluorobenzene Baseline: ~ -113.15 ppm[1]

  • Meta-COOH Effect: Weak deshielding/neutral (+0.5 to -0.5 ppm depending on solvent/ionization).[1]

  • Meta-Isopropyl Effect: Weak shielding (upfield shift, ~ -0.5 ppm) due to inductive donation (+I effect).[1]

Predicted Characteristic Shift: -113.5 ± 1.0 ppm [1]

Comparative Shift Table

The following table contrasts the target molecule with common "alternative" building blocks (isomers and analogs). Note how the position of the fluorine atom drastically alters the shift, serving as a self-validating check for isomeric purity.

CompoundStructure DescriptionTypical 19F Shift (CDCl₃, ppm)Electronic Rationale
3-Fluoro-5-isopropylbenzoic acid Target (F at meta, iPr at meta)-113.0 to -114.5 Synergistic meta-effects; iPr slightly shields relative to core.[1]
3-Fluorobenzoic acid Core Scaffold (No iPr)-112.5 to -114.1Baseline meta-F resonance.[1]
2-Fluorobenzoic acid Ortho-isomer-109.0 to -110.5Deshielded by proximity to COOH (through-space/field effects).[1]
4-Fluorobenzoic acid Para-isomer-105.0 to -106.5Deshielded by resonance interaction with COOH.
3-Fluoro-5-trifluoromethylbenzoic acid Electron-poor analog-110.0 to -112.0Deshielded by strong EWG (-CF₃) at meta position.[1]

Note: Shifts are referenced to CFCl₃ (0 ppm). Negative values indicate upfield shielding.

Solvent Dependency

Solvent choice significantly impacts the observed shift due to hydrogen bonding with the carboxylic acid, which alters the electron density of the aromatic ring.[1]

SolventShift TrendMechanism
CDCl₃ (Non-polar)BaselineMinimal intermolecular interaction; dimer formation possible.[1]
DMSO-d₆ (Polar Aprotic)Downfield Bias (+1 to +2 ppm)Strong H-bonding to COOH disrupts dimers; solvent dipole effects.[1]
Methanol-d₄ (Polar Protic)VariableH-bonding to both F and COOH; exchange broadening may occur.[1]

Experimental Protocol: Self-Validating 19F NMR

To ensure reproducibility and accurate quantitation (qNMR), follow this standardized workflow.

Sample Preparation[1]
  • Massing: Weigh 10–15 mg of 3-Fluoro-5-isopropylbenzoic acid into a clean vial.

  • Solvent Addition: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

    • Tip: If using DMSO-d₆, ensure the sample is dry; water peaks can obscure integration or cause baseline rolling.[1]

  • Internal Standard (Optional but Recommended): Add 10 µL of

    
    -Trifluorotoluene  (-63.72 ppm) or Hexafluorobenzene  (-164.9 ppm).[1]
    
    • Constraint: Do not use TFA (-76.5 ppm) if you expect acid-sensitive shifting or if measuring pKa, as its shift is concentration-dependent.[1]

Acquisition Parameters[1][2]
  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) for quantitative results to suppress NOE.

  • Spectral Width (SW): 200 ppm (-200 to 0 ppm).[1]

  • Relaxation Delay (D1): > 10 seconds . Fluorine nuclei have long T1 relaxation times (often 2–5s).[1] For qNMR, D1 must be ≥ 5 × T1.[1]

  • Scans (NS): 16–64 (High sensitivity of 19F allows fewer scans).[1]

  • Offset (O1P): -100 ppm (Center of the aromatic region).[1]

Visualizations

Isomer Identification Logic

This decision tree helps researchers rapidly classify an unknown fluorinated benzoic acid sample based on its chemical shift.

IsomerID Start Unknown Fluorinated Benzoic Acid Sample CheckShift Analyze 19F Shift (vs CFCl3) Start->CheckShift Range1 Shift: -104 to -107 ppm CheckShift->Range1 Low Field Range2 Shift: -108 to -111 ppm CheckShift->Range2 Mid Field Range3 Shift: -112 to -115 ppm CheckShift->Range3 High Field ResultPara Para-Isomer (4-Fluorobenzoic acid) Range1->ResultPara ResultOrtho Ortho-Isomer (2-Fluorobenzoic acid) Range2->ResultOrtho CheckSub Check Substituents (1H NMR / MS) Range3->CheckSub ResultMeta Meta-Isomer Core (3-Fluorobenzoic acid) CheckSub->ResultMeta No Alkyl Signals ResultTarget TARGET CONFIRMED 3-Fluoro-5-isopropylbenzoic acid CheckSub->ResultTarget Isopropyl Doublet (1.2 ppm) + Septet (2.9 ppm)

Caption: Logic flow for distinguishing 3-Fluoro-5-isopropylbenzoic acid from its structural isomers using 19F NMR shifts.

Sample Preparation Workflow

A standardized protocol to ensure consistent shift values and avoid artifacts.

PrepWorkflow Step1 1. Weigh 10-15mg Target Compound Step2 2. Dissolve in 0.6mL CDCl3 Step1->Step2 Step3 3. Add Internal Std (PhCF3, 10uL) Step2->Step3 Step4 4. Transfer to 5mm NMR Tube Step3->Step4 Step5 5. Acquire 19F (D1 > 10s) Step4->Step5

Caption: Step-by-step sample preparation workflow for reproducible 19F NMR analysis.

Scientific Interpretation & Causality

The placement of the fluorine atom at the meta position (C3) relative to the carboxylic acid (C1) is the primary driver of the chemical shift.

  • Inductive Effect (-I): The fluorine atom is highly electronegative, pulling density from the ring.[1]

  • Resonance Effect (+R): Fluorine can donate lone pair electrons back into the ring, but at the meta position, this resonance overlap is minimal compared to ortho or para positions.[1] This lack of strong resonance shielding explains why meta-isomers appear upfield (more negative) compared to para-isomers (which are deshielded by the electron-withdrawing COOH group via resonance).[1]

  • Isopropyl Perturbation: The isopropyl group at C5 is a weak electron donor (+I).[1] It increases the electron density of the ring slightly. In 19F NMR, increased electron density generally leads to shielding (upfield shift).[1] Thus, the 5-isopropyl analog resonates slightly upfield of the unsubstituted 3-fluorobenzoic acid.

References

  • 3-Fluorobenzoic Acid Baseline Shifts

    • Reference: Boersma, F. G. H., et al. (2004).[1] "A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1." FEMS Microbiology Letters. (Demonstrates 3-fluorobenzoate shifts in aqueous/metabolic contexts).

    • [1]

  • General 19F NMR Shift Tables & Substituent Effects

    • Reference: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for substituent additivity rules).

    • Reference: University of California, Santa Barbara (UCSB) NMR Facility.[1] "19F Chemical Shifts and Coupling Constants."

  • Solvent Effects on Fluorinated Benzoic Acids

    • Reference: Takada, T., et al. (2025).[1] "Trifluoroacetyl-Substituted Quinolones..." ResearchGate. (Provides comparative shifts in DMSO-d6 for fluorinated benzoic acid derivatives).

  • Isomer Comparison Data

    • Reference: Sigma-Aldrich (Merck).[1] "3-Fluorobenzoic acid Product Specification & Spectral Data."

Sources

Validation

LC-MS fragmentation pattern of 3-Fluoro-5-isopropylbenzoic acid

LC-MS Fragmentation Pattern of 3-Fluoro-5-isopropylbenzoic Acid: A Comparative Guide on Q-TOF vs. Orbitrap Platforms As drug development increasingly relies on halogenated building blocks to modulate pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Pattern of 3-Fluoro-5-isopropylbenzoic Acid: A Comparative Guide on Q-TOF vs. Orbitrap Platforms

As drug development increasingly relies on halogenated building blocks to modulate pharmacokinetic properties, 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) has emerged as a critical synthon[1]. The strategic placement of the fluorine atom enhances metabolic stability and lowers the pKa of the carboxylic acid, while the isopropyl group introduces targeted lipophilicity[2]. For analytical scientists, the structural elucidation of this compound and its downstream metabolites requires robust High-Resolution Mass Spectrometry (HRMS).

This guide objectively compares the performance of two premier HRMS platforms—the Quadrupole Time-of-Flight (Q-TOF) and the Quadrupole Orbitrap—in analyzing the fragmentation pattern of 3-Fluoro-5-isopropylbenzoic acid, backed by a self-validating experimental protocol.

Part 1: Theoretical Fragmentation Pathway (Negative Ion Mode)

Because of the highly acidic nature of the carboxyl group, which is further stabilized by the electron-withdrawing fluorine atom, Electrospray Ionization (ESI) in negative mode is the definitive choice for this molecule[2]. It readily yields a stable deprotonated precursor ion, [M-H]⁻, at an exact m/z of 181.0665.

Under Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable, causality-driven fragmentation cascade:

  • Decarboxylation (Primary Pathway): The dominant fragmentation event is the neutral loss of carbon dioxide (CO₂, 44 Da)[3]. This is a universal diagnostic marker for benzoic acids, yielding a stable 3-fluoro-5-isopropylphenyl anion at m/z 137.0767.

  • Alkyl Cleavage (Secondary Pathway): The isopropyl group undergoes homolytic cleavage, losing a methyl radical (•CH₃, 15 Da) to form a radical anion at m/z 122.0532.

  • Defluorination (High-Energy Pathway): Despite the strength of the C-F bond, higher collision energies force the elimination of hydrogen fluoride (HF, 20 Da) from the decarboxylated fragment, producing a hydrocarbon anion at m/z 117.0704[3].

G N1 Precursor Ion [M-H]⁻ m/z 181.0665 N2 Primary Fragment [M-H - CO₂]⁻ m/z 137.0767 N1->N2 Loss of CO₂ (-44 Da) N3 Radical Anion [M-H - CO₂ - •CH₃]•⁻ m/z 122.0532 N2->N3 Loss of •CH₃ (-15 Da) N4 Defluorinated Anion [M-H - CO₂ - HF]⁻ m/z 117.0704 N2->N4 Loss of HF (-20 Da)

Proposed LC-MS/MS negative ion fragmentation pathway for 3-Fluoro-5-isopropylbenzoic acid.

Part 2: HRMS Platform Comparison

When mapping this fragmentation pattern, the choice between an Agilent 6546 Q-TOF[4] and a Thermo Q Exactive Orbitrap[5] fundamentally impacts data acquisition strategies. The Q-TOF excels in isotopic fidelity and rapid scanning for fast chromatography, whereas the Orbitrap provides ultra-high resolution to separate isobaric matrix interferences.

Table 1: HRMS Platform Comparison for Small Molecule Analysis

FeatureAgilent 6546 Q-TOFThermo Q Exactive OrbitrapImpact on 3-Fluoro-5-isopropylbenzoic Acid Analysis
Mass Analyzer Quadrupole Time-of-FlightQuadrupole OrbitrapDictates the mechanism of ion separation and detection.
Max Resolution >60,000 (at high m/z)Up to 140,000 (at m/z 200)Orbitrap provides superior separation of isobaric background matrix ions[5].
Mass Accuracy < 1 ppm< 1 ppmBoth ensure confident assignment of the C₁₀H₁₀FO₂⁻ formula[4].
Isotopic Fidelity Excellent (<5% error)GoodQ-TOF provides highly accurate ¹³C/¹²C ratios, aiding in formula confirmation[4].
Scan Speed Up to 50 spectra/secUp to 12 HzQ-TOF is better suited for ultra-fast UHPLC gradients with narrow peak widths[6].

Part 3: Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) and a validation gate to prevent the propagation of analytical errors.

Workflow S1 1. Sample Prep (100 ng/mL + IS) S2 2. UHPLC Separation (C18 Column) S1->S2 S3 3. Ionization (ESI Negative) S2->S3 S4 4. HRMS Analysis (Q-TOF / Orbitrap) S3->S4 S5 5. Data Validation (< 3 ppm Error) S4->S5

Self-validating LC-MS/MS experimental workflow for structural elucidation.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the standard in LC-MS grade Methanol, diluting to a final concentration of 100 ng/mL in 50:50 Methanol:Water. Spike the sample with 50 ng/mL of ¹³C₆-Benzoic Acid as an Internal Standard (IS).

  • Causality: A 100 ng/mL concentration ensures the signal remains strictly within the linear dynamic range of both the Q-TOF and Orbitrap detectors, preventing space-charge effects or detector saturation that skew isotopic distributions.

  • Validation Gate: The IS must be detected with a mass accuracy error of < 3 ppm. If the error exceeds this threshold, the system is experiencing drift and must be recalibrated before data acquisition proceeds.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C.

  • Causality: The moderate lipophilicity imparted by the isopropyl and fluoro groups ensures optimal retention on a C18 stationary phase. Elevating the column compartment to 40°C reduces mobile phase viscosity, allowing for optimal linear velocities without exceeding system backpressure limits.

Step 3: Mobile Phase Gradient & Ionization

  • Action: Utilize Mobile Phase A (10 mM Ammonium Formate in Water) and Mobile Phase B (Acetonitrile). Execute a gradient from 5% B to 95% B over 5 minutes. Operate the ESI source in Negative Ion Mode.

  • Causality: Ammonium formate acts as a volatile buffer, maintaining a pH that ensures the carboxylic acid group remains fully deprotonated in solution prior to aerosolization. Negative ESI is strictly utilized because it capitalizes on the molecule's inherent acidity, drastically increasing ionization efficiency compared to positive mode[7].

Step 4: HRMS Data Acquisition & Fragmentation

  • Action: Acquire full scan MS data (m/z 50–500). Trigger Data-Dependent Acquisition (DDA) for MS/MS using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Causality: Stepped collision energies ensure the simultaneous capture of low-energy fragmentation events (the facile loss of CO₂) and high-energy events (the cleavage of the strong C-F bond to yield HF loss) within a single composite MS/MS spectrum.

Part 4: Comparative Data Analysis

Both platforms will yield the following diagnostic fragments. The Q-TOF will generally provide more accurate isotopic abundance ratios for the precursor ion, while the Orbitrap will provide baseline resolution of the m/z 137.0767 fragment from any potential isobaric biological matrix interferences.

Table 2: Exact Mass and Diagnostic Fragment Ions (Negative ESI)

Ion SpeciesFormulaTheoretical m/zMass Error ThresholdDiagnostic Significance
Precursor [M-H]⁻ C₁₀H₁₀FO₂⁻181.0665< 3 ppmConfirms the intact deprotonated molecule.
Fragment 1 C₉H₁₀F⁻137.0767< 3 ppmLoss of CO₂ (44 Da); confirms the benzoic acid moiety.
Fragment 2 C₈H₇F•⁻122.0532< 5 ppmLoss of •CH₃ (15 Da); confirms the presence of the isopropyl group.
Fragment 3 C₉H₉⁻117.0704< 5 ppmLoss of HF (20 Da); confirms the fluorinated aromatic ring.

Conclusion & Recommendations

For the structural elucidation of 3-Fluoro-5-isopropylbenzoic acid, both the Agilent 6546 Q-TOF and Thermo Q Exactive Orbitrap deliver exceptional performance. If your laboratory's primary bottleneck is high-throughput screening requiring ultra-fast UHPLC gradients and strict isotopic ratio matching, the Q-TOF is the superior choice. Conversely, if you are conducting targeted quantitation or metabolite identification in highly complex biological matrices (e.g., plasma or microsomes) where resolving power is paramount, the Orbitrap provides the necessary analytical confidence.

References

  • Guidechem. "3-fluoro-5-isopropylbenzoic acid 942508-01-2 wiki".
  • ResearchGate. "Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media".
  • Benchchem. "6-Fluoro-2-(4-hydroxyphenyl)benzoic acid".
  • Benchchem. "4-Amino-2,3,5,6-tetrafluorobenzoic acid".
  • Thermo Fisher Scientific. "Q Exactive Benchtop Quadrupole-Orbitrap Mass Spectrometer".
  • Agilent Technologies. "Agilent 6546 Q-TOF LC/MS: Gaining Higher Confidence and Throughput in Metabolite Analysis".
  • Agilent Technologies. "High-resolution mass spec for metabolomic analysis | Agilent".

Sources

Validation

Comparative Spectroscopic Guide: IR Characterization of 3-Fluoro-5-isopropylbenzoic Acid

Introduction: Structural Nuance in Drug Design In modern medicinal chemistry, the strategic substitution of aromatic rings is a fundamental tactic for optimizing a drug's pharmacokinetic and pharmacodynamic profile. 3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Nuance in Drug Design

In modern medicinal chemistry, the strategic substitution of aromatic rings is a fundamental tactic for optimizing a drug's pharmacokinetic and pharmacodynamic profile. 3-Fluoro-5-isopropylbenzoic acid is a highly specialized building block. The incorporation of a fluorine atom modulates the molecule's pKa and lipophilicity while resisting metabolic degradation, whereas the isopropyl group introduces specific steric bulk and further enhances lipid solubility.

For researchers synthesizing or utilizing this compound, Infrared (IR) spectroscopy serves as the primary non-destructive diagnostic tool to verify structural integrity. This guide provides an in-depth comparative analysis of the IR characteristic peaks of 3-Fluoro-5-isopropylbenzoic acid against its structural alternatives, detailing the quantum mechanical and physical causality behind its vibrational fingerprint.

Spectroscopic Causality: Decoding the Vibrational Fingerprint

To accurately interpret the IR spectrum of 3-Fluoro-5-isopropylbenzoic acid, one must understand how each functional group perturbs the molecule's dipole moment and bond force constants.

The Carboxylic Acid (-COOH) Dimerization

In solid-state or concentrated solutions, aromatic carboxylic acids rarely exist as isolated monomers. They form strongly hydrogen-bonded dimers.

  • O-H Stretch (2500–3300 cm⁻¹): This peak is notoriously broad. The breadth is caused by the interference of intermolecular hydrogen bonding interactions (1). The varying strengths of these hydrogen bonds create a wide distribution of O-H bond lengths, resulting in a massive, overlapping spectral envelope.

  • C=O Stretch (~1680–1715 cm⁻¹): Saturated aliphatic carboxylic acids typically show a carbonyl stretch around 1730 cm⁻¹. However, in benzoic acid derivatives, the C=O bond is conjugated with the aromatic

    
    -system. This delocalization reduces the double-bond character of the carbonyl, lowering its stretching frequency into the 1680–1710 cm⁻¹ range (2).
    
The Fluorine Substituent (-F)

Fluorine is highly electronegative. When attached to the aromatic ring (meta to the carboxylic acid), it exerts a strong electron-withdrawing inductive effect (-I).

  • C-F Stretch (~1100–1250 cm⁻¹): Because the C-F bond is highly polar, its vibration causes a massive change in the dipole moment (

    
    ). According to IR selection rules, this results in an intensely strong absorption peak in the fingerprint region. Furthermore, the inductive pull of the fluorine atom slightly counteracts the ring's conjugation, often shifting the C=O stretch marginally higher (e.g., ~1705-1715 cm⁻¹) compared to unsubstituted benzoic acid.
    
The Isopropyl Group (-CH(CH₃)₂)

The bulky isopropyl group introduces distinct aliphatic signatures that easily differentiate it from simpler fluoroaromatics.

  • Aliphatic C-H Stretch (~2850–2960 cm⁻¹): These sharp peaks emerge just below the 3000 cm⁻¹ threshold, superimposed on the broad O-H acid envelope ().

  • The "Isopropyl Split" (~1365–1385 cm⁻¹): The gem-dimethyl structure (two methyl groups attached to the same carbon) undergoes symmetric bending. Vibrational coupling between these two identical groups causes the absorption band to split into a characteristic doublet, serving as a definitive diagnostic marker for the isopropyl moiety.

Comparative Data Analysis

To isolate the spectral contributions of each substituent, we compare 3-Fluoro-5-isopropylbenzoic acid against three structural alternatives. This comparative matrix allows researchers to identify impurities or verify the success of specific synthetic steps (e.g., confirming successful fluorination or Friedel-Crafts alkylation).

CompoundO-H Stretch (Acid)C=O StretchC-F StretchAliphatic C-HIsopropyl Split (Doublet)
Benzoic Acid (Baseline)2500–3300 cm⁻¹ (Broad)~1685 cm⁻¹AbsentAbsentAbsent
3-Fluorobenzoic Acid 2500–3300 cm⁻¹ (Broad)~1705 cm⁻¹~1100–1250 cm⁻¹ (Strong)AbsentAbsent
3-Isopropylbenzoic Acid 2500–3300 cm⁻¹ (Broad)~1690 cm⁻¹Absent2850–2960 cm⁻¹~1365 & 1385 cm⁻¹
3-Fluoro-5-isopropylbenzoic Acid 2500–3300 cm⁻¹ (Broad) ~1710 cm⁻¹ ~1100–1250 cm⁻¹ (Strong) 2850–2960 cm⁻¹ ~1365 & 1385 cm⁻¹

Data synthesized from established spectroscopic principles of aromatic carboxylic acids and their derivatives.

Experimental Methodology: ATR-FTIR Protocol

For solid organic acids like 3-Fluoro-5-isopropylbenzoic acid, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. Unlike traditional KBr pellet methods, ATR requires no sample dilution, preventing the hygroscopic KBr from introducing anomalous water (O-H) peaks that obscure the carboxylic acid region.

Self-Validating ATR-FTIR Workflow

Step 1: Crystal Preparation & Baseline Validation

  • Action: Clean the ATR crystal (typically Diamond or ZnSe) with high-purity isopropanol and a lint-free wipe. Allow to air dry.

  • Validation: Run a preliminary scan without a sample. The resulting spectrum must be a flat line (100% transmittance). Any peaks indicate residual contamination.

Step 2: Background Spectrum Collection

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step maps the ambient atmospheric conditions (specifically CO₂ at ~2350 cm⁻¹ and H₂O vapor). The software will mathematically subtract this background from your sample data, ensuring the final spectrum isolates only the analyte.

Step 3: Sample Application & Pressure Optimization

  • Action: Place ~2-5 mg of solid 3-Fluoro-5-isopropylbenzoic acid directly onto the crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: The IR beam penetrates the sample via an evanescent wave that extends only a few microns beyond the crystal surface. Intimate physical contact is absolutely critical for a strong signal-to-noise ratio.

Step 4: Data Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

Step 5: Post-Processing

  • Action: Apply an "ATR Correction" algorithm via the spectrometer's software.

  • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peak intensities in the fingerprint region. ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate comparison against literature databases (3).

Workflow Visualization

G A 1. Crystal Cleaning & Verification (Isopropanol wash, check baseline) B 2. Background Spectrum Collection (Account for atmospheric CO2/H2O) A->B C 3. Sample Application (Apply pressure for intimate crystal contact) B->C D 4. Data Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) C->D E 5. Spectral Processing (ATR correction & baseline subtraction) D->E

Caption: Step-by-step ATR-FTIR experimental workflow for analyzing solid benzoic acid derivatives.

References

  • Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis . St. Augustine College. Available at: [Link]

  • Infrared Spectrum of Benzoic Acid: Prominent Wavenumbers and Functional Groups . Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids . Spectroscopy Online. Available at: [Link]

Sources

Comparative

Comparative Lipophilicity Profiling: Fluoro-Isopropylbenzoic Acid Isomers in Drug Design

Topic: Comparative Lipophilicity Profiling of Fluoro-Isopropylbenzoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Lipophilicity Profiling of Fluoro-Isopropylbenzoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

In the optimization of lead compounds, the strategic incorporation of fluorine into the benzoic acid scaffold is a high-impact tactic to modulate physicochemical properties without significantly altering steric bulk. This guide provides a technical comparison of 2-fluoro-4-isopropylbenzoic acid (Ortho-isomer) and 3-fluoro-4-isopropylbenzoic acid (Meta-isomer).

While both isomers share the same molecular formula (


), their lipophilic profiles diverge significantly under physiological conditions due to the "Ortho Effect." This guide analyzes the causality between fluorine positioning, acidity (

), and distribution coefficients (

), providing actionable data for their application as bioisosteres.
Mechanistic Profiling: The Fluorine Effect[1]

To predict performance, one must look beyond the static


 (partition coefficient of the neutral species) and examine the electronic landscape that drives ionization.
The Ortho-Effect (2-Fluoro Isomer)

Placing a fluorine atom at the ortho position (C2) relative to the carboxylic acid creates a unique electronic environment.

  • Inductive Acidification: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I) through the

    
    -bond framework. Because the distance is minimal, this effect significantly stabilizes the carboxylate anion, lowering the 
    
    
    
    .
  • Conformational Locking: Steric repulsion between the fluorine lone pairs and the carbonyl oxygen often forces the carboxyl group out of planarity, further influencing solvation energy.

The Meta-Effect (3-Fluoro Isomer)

At the meta position (C3), the fluorine atom is sufficiently distant from the carboxyl group that the inductive effect is attenuated.

  • Lipophilic Integrity: The 3-fluoro isomer retains a

    
     closer to the parent benzoic acid. Consequently, at physiological pH (7.4), a larger fraction of the molecule remains in the neutral (protonated) state compared to the ortho-isomer, resulting in a higher effective lipophilicity (
    
    
    
    ).
Comparative Data Analysis

The following table synthesizes experimental and predictive data to highlight the divergence in physicochemical properties.

Table 1: Physicochemical Comparison of Isomers

Property2-Fluoro-4-isopropylbenzoic acid 3-Fluoro-4-isopropylbenzoic acid 4-Isopropylbenzoic acid (Control)
Position Ortho-substitutedMeta-substitutedUnsubstituted
Molecular Weight 182.19 g/mol 182.19 g/mol 164.20 g/mol

(Exp/Pred)
3.27 (High Acidity)3.87 (Moderate Acidity)4.35

(Neutral)
2.782.653.40

~ -0.85 (Hydrophilic Shift)~ -0.20 (Lipophilic Shift)~ 0.40
Solubility (aq) High (at pH 7.4)ModerateLow
Metabolic Stability High (Blocks C2 oxidation)High (Blocks C3 oxidation)Susceptible to ring oxidation

Key Insight: While the intrinsic lipophilicity (


) of the two isomers is similar, the 2-fluoro isomer is >99.9% ionized at pH 7.4 , causing a massive drop in membrane permeability (

). The 3-fluoro isomer, being less acidic, retains better membrane partitioning potential.
Experimental Methodologies

For validatable results, we recommend a dual-assay approach: Potentiometric Titration for


 accuracy, followed by shake-flask distribution for 

.
Protocol A: High-Throughput

Determination (Potentiometric)

Use this protocol to establish the ionization constant, which is the primary variable between isomers.

  • Preparation: Dissolve 5 mg of the fluoro-isopropylbenzoic acid isomer in 10 mL of ionic strength-adjusted water (0.15 M KCl). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0%.

  • Titration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01). Titrate with 0.1 M KOH standardized solution under

    
     atmosphere to prevent carbonate formation.
    
  • Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum plot method or Gran plot analysis to identify the inflection point.

    • Validation Criteria: The standard deviation between triplicate runs must be

      
       pH units.
      
Protocol B: Shake-Flask

Determination

The Gold Standard for lipophilicity at physiological pH.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours. Separate phases.

  • Equilibration: Dissolve the test compound in the pre-saturated octanol phase to a concentration of 100

    
    .
    
  • Partitioning: Mix 1 mL of compound-octanol solution with 1 mL of pre-saturated PBS in a borosilicate glass vial.

  • Agitation: Rotate samples at 25°C for 60 minutes (avoid vigorous shaking to prevent emulsion). Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      
      
Decision Framework & Logic

The choice between the 2-fluoro and 3-fluoro isomers should be dictated by the specific ADME (Absorption, Distribution, Metabolism, Excretion) problem you are solving.

IsomerSelection Start Lead Optimization Goal Decision1 Primary ADME Hurdle? Start->Decision1 Solubility Poor Aqueous Solubility Decision1->Solubility Compound precipitates Permeability Poor Membrane Permeability Decision1->Permeability Low CNS/Cell entry Metabolism Metabolic Instability Decision1->Metabolism High Clearance Select2F Select 2-Fluoro Isomer (Ortho-Substitution) Solubility->Select2F Lower pKa increases ionization @ pH 7.4 Select3F Select 3-Fluoro Isomer (Meta-Substitution) Permeability->Select3F Higher pKa maintains neutral species Metabolism->Select2F Block C2 Metabolic Hotspot Metabolism->Select3F Block C3 Metabolic Hotspot

Figure 1: Decision logic for selecting fluoro-isopropylbenzoic acid isomers based on ADME liabilities.

References
  • National Institutes of Health (NIH). (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Retrieved from [Link]

  • PubChem. (2025). 4-Isopropylbenzoic acid (Cumic acid) Compound Summary. Retrieved from [Link]

Validation

A Comparative Guide to the Elemental Analysis of 3-Fluoro-5-isopropylbenzoic Acid

This guide provides an in-depth comparison and technical overview of the elemental analysis data for 3-Fluoro-5-isopropylbenzoic acid (CAS No. 942508-01-2).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical overview of the elemental analysis data for 3-Fluoro-5-isopropylbenzoic acid (CAS No. 942508-01-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explain the causality behind experimental choices and the interpretation of results, ensuring a thorough understanding of how to verify the empirical formula of this and similar organofluorine compounds.

The Foundational Importance of Elemental Analysis

In the synthesis and development of novel chemical entities, particularly for pharmaceutical applications, the unambiguous confirmation of a compound's elemental composition is a non-negotiable cornerstone of quality control. Elemental Analysis (EA) serves as a primary, quantitative technique to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like fluorine (F). For a target molecule like 3-Fluoro-5-isopropylbenzoic acid, EA provides the foundational data to confirm its empirical formula, which in turn supports its structural elucidation and purity assessment. Deviations from the theoretical values can indicate the presence of solvents, salts, or other impurities, making this a critical checkpoint in any synthetic workflow.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. This provides the benchmark against which all experimental data will be compared.

Molecular Formula: C₁₀H₁₁FO₂[1]

Molecular Weight: 182.19 g/mol [1]

The theoretical elemental percentages are calculated as follows:

  • %C = (10 * 12.011) / 182.194 * 100

  • %H = (11 * 1.008) / 182.194 * 100

  • %F = (1 * 18.998) / 182.194 * 100

  • %O = (2 * 15.999) / 182.194 * 100 (Note: Oxygen is typically determined by difference)

This yields the following theoretical values, summarized in Table 1.

ElementAtomic Weight ( g/mol )CountTotal MassPercentage (%)
Carbon (C)12.01110120.1165.93%
Hydrogen (H)1.0081111.0886.09%
Fluorine (F)18.998118.99810.43%
Oxygen (O)15.999231.99817.56%
Total 182.194 100.00%
Table 1: Theoretical elemental composition of 3-Fluoro-5-isopropylbenzoic acid.

Comparative Analysis: Theoretical vs. Experimental Data

While specific batch data from a supplier's Certificate of Analysis is the ultimate comparator, we can evaluate the compound against universally accepted criteria for purity in research and pharmaceutical contexts. Generally, high-purity organic compounds are expected to yield experimental EA results within ±0.4% of the theoretical values.

Table 2 presents a comparison of the theoretical values with a typical range of acceptable experimental results.

ElementTheoretical Value (%)Typical Acceptance Range (%)Significance of Deviation
Carbon (C)65.93%65.53% - 66.33%A low carbon value can indicate the presence of inorganic impurities or excess water.
Hydrogen (H)6.09%5.69% - 6.49%A high hydrogen value is a classic indicator of residual moisture or organic solvents.
Fluorine (F)10.43%10.03% - 10.83%Accurate fluorine determination is critical and requires specialized analytical conditions.
Table 2: Comparison of theoretical elemental composition with standard experimental acceptance criteria.

Expert Insight: The analysis of fluorine-containing organic compounds presents unique challenges. Fluorine is highly reactive, and during combustion, it can form aggressive species that may react with standard instrument components like quartz reactors and catalysts[2]. This can lead to inaccurate results and instrument damage if not properly managed. Therefore, a specialized analytical approach is not just recommended; it is essential for achieving trustworthy data.

Verified Protocol: CHN/F Determination via Combustion Analysis

The most robust and widely accepted method for determining the C, H, N, and in this case, F content of an organic compound is dynamic flash combustion. The following protocol is based on established methodologies for analyzing halogenated compounds[2][3].

Experimental Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh 1-3 mg of 3-Fluoro-5-isopropylbenzoic acid into a tin capsule B 2. Fold and seal capsule to enclose sample A->B C 3. Introduce sample into combustion reactor (~950°C) with O₂ pulse B->C Autosampler D 4. Flash combustion occurs; Sample -> CO₂, H₂O, HF + other gases C->D E 5. Gases pass through specialized fluorine adsorber and reduction furnace D->E F 6. Separation of gases via GC column E->F G 7. Detection by Thermal Conductivity Detector (TCD) F->G H 8. Integrate detector signals G->H I 9. Calculate elemental percentages based on calibration standards H->I J 10. Report final results and compare with theoretical values I->J

Caption: Workflow for the elemental analysis of a fluorinated organic compound.

Step-by-Step Methodology
  • Instrument Calibration: Before analyzing the sample, the elemental analyzer (e.g., a Thermo Scientific™ FlashSmart™ or similar) is calibrated. This is achieved by analyzing a known, high-purity standard such as acetanilide. The instrument generates response factors (K-factors) from the standard, which are then used to quantify the elements in the unknown sample[2].

  • Sample Preparation: Precisely weigh 1-3 mg of the 3-Fluoro-5-isopropylbenzoic acid sample into a tin container. The tin capsule acts as both a container and a combustion catalyst.

  • Combustion: The sealed tin capsule is dropped into a high-temperature (approx. 950°C) combustion reactor. A pulse of pure oxygen is injected, causing the sample to undergo rapid, complete combustion.

  • Gas Treatment: The resulting mixture of gases (CO₂, H₂O, HF, and NOx) is swept by a helium carrier gas through the subsequent stages.

    • Causality: The key to analyzing organofluorine compounds is this step. The gases first pass through a specialized adsorber material (e.g., Thermo Scientific™ FluoAdso) which traps the highly reactive fluorine species[2]. This prevents the fluorine from interfering with downstream catalysts and the quartz reactor wall, ensuring both accurate results and instrument longevity.

    • The remaining gases then pass through a reduction furnace (containing copper) to remove excess oxygen and convert any nitrogen oxides (NOx) back to N₂.

  • Separation: The resulting mixture of CO₂, H₂O, and N₂ (if present) is passed through a gas chromatography (GC) column. The column temporarily retains each gas for a different amount of time, causing them to elute separately.

  • Detection: As each gas elutes from the GC column, it passes through a Thermal Conductivity Detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas (helium) and the sample gas, generating a signal proportional to the concentration of the analyte gas.

  • Data Analysis: The instrument's software integrates the signal peaks for each gas. Using the previously determined calibration factors, it calculates the absolute mass of C, H, and N in the sample, and from this, the final weight percentages are reported. Fluorine content is often determined by specialized methods or, in some cases, inferred if other heteroatoms are absent and C, H, N percentages are known. However, direct analysis using fluorine-trapping combustion is the most reliable approach.

Conclusion

The elemental analysis of 3-Fluoro-5-isopropylbenzoic acid requires a methodologically sound approach that accounts for the unique chemistry of fluorine. The theoretical composition is C: 65.93%, H: 6.09%, and F: 10.43%. Experimental validation via dynamic flash combustion, utilizing specialized fluorine-adsorbing reagents, should yield results within ±0.4% of these values for a high-purity sample. Adherence to this rigorous analytical standard is paramount for researchers and drug developers to ensure the identity, purity, and quality of their synthesized compounds, forming a reliable foundation for subsequent research and development activities.

References

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications, Analytical Chemistry. Available at: [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-5-isopropylbenzoic acid

Operational and Safety Guide: Handling 3-Fluoro-5-isopropylbenzoic Acid 3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) is a highly specialized fluorinated building block critical to modern drug development and activ...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 3-Fluoro-5-isopropylbenzoic Acid

3-Fluoro-5-isopropylbenzoic acid (CAS: 942508-01-2) is a highly specialized fluorinated building block critical to modern drug development and active pharmaceutical ingredient (API) synthesis. While the strategic placement of the fluorine atom and the isopropyl group is invaluable for modulating a drug's lipophilicity and metabolic stability, these exact structural modifications dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides researchers and drug development professionals with a comprehensive, causality-driven operational plan for handling this compound safely.

Hazard Profile & Mechanistic Causality

Fluorinated benzoic acids are universally classified as hazardous substances, typically presenting as skin, eye, and respiratory irritants (Hazard Statements H302, H315, H319, H335)[1][2]. Understanding the mechanistic causality behind these hazards is crucial for effective protection:

  • Enhanced Acidity & Reactivity: The strong electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid group compared to an unsubstituted benzoic acid. This results in rapid, localized tissue irritation upon contact with mucous membranes or the respiratory tract[3].

  • Increased Lipophilicity: The bulky isopropyl group significantly increases the molecule's LogP (lipophilicity). This allows the compound to partition more readily into and across the lipid-rich stratum corneum of the skin, making dermal exposure particularly hazardous and accelerating systemic absorption.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValue / CharacteristicHazard Implication
Physical State Solid / Crystalline PowderHigh risk of aerosolization and static cling during transfer.
Hazard Codes H302, H315, H319, H335Acute toxicity (oral); severe skin, eye, and respiratory irritation.
Structural Features Fluorine + Isopropyl groupHigh lipophilicity accelerates dermal penetration upon contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly lipophilic fluorinated acids. The following PPE matrix is required, grounded in the compound's specific physicochemical profile[3].

Table 2: PPE Specifications and Causality

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile (Min. 0.11 mm thickness).Nitrile provides excellent resistance to organic acids. Double-gloving prevents breakthrough driven by the compound's high lipophilicity.
Eye Protection ANSI Z87.1 / EN 166 tight-fitting safety goggles.Standard safety glasses leave gaps. Tight-fitting goggles prevent aerosolized micro-particulate dust from causing severe corneal irritation.
Body Protection Flame-retardant, elastic-cuff lab coat.Elastic cuffs prevent the sleeve from dragging through powdered residue, mitigating secondary transfer to the skin.
Respiratory N95/P95 particulate respirator.Filters out aerosolized crystalline dust that would otherwise cause acute respiratory tract irritation (H335) if handled outside a hood.

Operational Plan: Step-by-Step Handling Protocol

To ensure absolute safety and trustworthiness in the laboratory, every operational step must incorporate a self-validating mechanism . The handling of fluorinated aromatic compounds requires strict environmental controls[3].

Step 1: Environmental Validation (Fume Hood)

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Self-Validation: Tape a 1-inch strip of a tissue wipe to the bottom of the sash. If the tissue is pulled steadily inward, the face velocity (ideally 80-100 fpm) is sufficient to protect the operator from aerosolized dust.

Step 2: Static Mitigation

  • Action: Fluorinated powders generate significant static electricity. Use an anti-static ionizer gun (e.g., Zerostat) on the polystyrene weigh boat before dispensing.

  • Self-Validation: The powder will sit flat in the boat rather than "jumping" or clinging to the vertical walls of the container, visually confirming static neutralization.

Step 3: Material Transfer

  • Action: Use a grounded stainless steel spatula. Transfer the compound slowly to minimize dust generation.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding surfaces with a mildly alkaline solution (1% sodium bicarbonate), followed by a deionized water wipe.

  • Self-Validation: If residual acid is present, the bicarbonate solution will effervesce (bubble). The cessation of bubbling visually confirms that the area is fully neutralized and safe.

OperationalWorkflow A 1. Fume Hood Setup Verify Airflow via Visual Cue B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Static Mitigation De-ionize Weigh Boat B->C D 4. Material Transfer Grounded Spatula Use C->D E 5. Decontamination 1% NaHCO3 (Wait for no bubbles) D->E

Fig 1: Step-by-step operational workflow for the safe handling of 3-Fluoro-5-isopropylbenzoic acid.

Disposal & Environmental Logistics

Halogenated organic compounds, including fluorinated benzoic acid derivatives, are strictly regulated under EPA and RCRA guidelines[4][5]. They must never be discharged into municipal sewer systems or mixed with general organic waste.

Step 1: Waste Segregation

  • Separate liquid waste (e.g., reaction mother liquors) from solid waste (e.g., contaminated gloves, empty vials).

Step 2: Liquid Waste Containment

  • Collect all liquid residues in a chemically compatible carboy explicitly labeled "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can lead to dangerous exothermic reactions in the waste drum.

Step 3: Solid Waste Containment

  • Place all contaminated solid consumables into a puncture-proof, double-lined chemical waste bin.

Step 4: Final Destruction

  • The recommended and legally compliant disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[6].

  • Causality: High-temperature incineration ensures complete molecular destruction. The facility must be equipped with an alkaline scrubber to capture and neutralize the highly toxic hydrogen fluoride (HF) gas generated during the combustion of fluorinated compounds[6].

WasteDisposal Start Waste Generation (3-Fluoro-5-isopropylbenzoic acid) Liquid Liquid Waste Start->Liquid Solid Solid Waste (Gloves, Vials) Start->Solid Halogenated Halogenated Organic Waste Stream Liquid->Halogenated SolidBin Double-Bagged Solid Hazardous Bin Solid->SolidBin Incineration High-Temperature Incineration (HF Scrubber Equipped) Halogenated->Incineration SolidBin->Incineration

Fig 2: Decision tree for the RCRA-compliant disposal of fluorinated benzoic acid waste streams.

References

  • Title: 1289005-85-1 | 3-Fluoro-5-formylbenzoic Acid Source: bldpharm.com URL: 1

  • Title: 1261996-91-1 | 3'-Acetyl-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid Source: bldpharm.com URL: 2

  • Title: Troubleshooting guide for the nitration of fluorinated benzoic acids Source: benchchem.com URL: 3

  • Title: 4-Amino-2,3,5,6-tetrafluorobenzoic acid - Disposal Methods Source: benchchem.com URL: 6

  • Title: 2-Amino-4-Fluorobenzoic Acid Market Source: pmarketresearch.com URL: 4

  • Title: Subsurface Characterization and Monitoring Techniques: Desk Reference Guide Source: epa.gov URL: 5

Sources

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